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  • Product: Phenyl 4-carbamoylpiperidine-1-carboxylate
  • CAS: 923237-44-9

Core Science & Biosynthesis

Foundational

Chemical Properties of Phenyl 4-carbamoylpiperidine-1-carboxylate: A Technical Guide

The following technical guide details the chemical properties, synthesis, and reactivity of Phenyl 4-carbamoylpiperidine-1-carboxylate , a strategic activated carbamate intermediate used in medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of Phenyl 4-carbamoylpiperidine-1-carboxylate , a strategic activated carbamate intermediate used in medicinal chemistry.

Executive Summary

Phenyl 4-carbamoylpiperidine-1-carboxylate is a bifunctional heterocyclic building block characterized by an activated phenyl carbamate at the


 position and a primary amide (carbamoyl) at the 

position. It serves as a "masked" isocyanate equivalent or an activated urea precursor. In drug discovery, it is primarily employed to install the isonipecotamide (4-carbamoylpiperidine) moiety into target molecules via nucleophilic substitution, generating unsymmetrical ureas without the use of hazardous phosgene or unstable isocyanates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name Phenyl 4-carbamoylpiperidine-1-carboxylate
Common Name Phenyl isonipecotate carbamate;

-Phenoxycarbonyl-isonipecotamide
CAS Number Not widely listed in public registries; treated as a custom intermediate
Molecular Formula

Molecular Weight 248.28 g/mol
Physical State Solid (typically off-white to white powder)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Poorly soluble in water
LogP (Calc) ~1.5 (Moderate lipophilicity due to phenyl ring)
Key Functional Groups Phenyl carbamate (Electrophile), Primary Amide (H-bond donor/acceptor)
Structural Analysis

The molecule consists of a piperidine ring in a chair conformation.

  • Equatorial Preference: The bulky 4-carbamoyl group typically adopts the equatorial position to minimize 1,3-diaxial interactions.

  • Electrophilic Center: The carbonyl carbon of the phenyl carbamate (

    
    ) is highly electrophilic due to the electron-withdrawing nature of the phenoxy group, making it susceptible to aminolysis.
    

Synthesis Methodology

The synthesis follows a standard Schotten-Baumann protocol or anhydrous acylation using phenyl chloroformate.

Protocol: Preparation from Isonipecotamide

Reaction:



Reagents:

  • Isonipecotamide (1.0 equiv)

  • Phenyl Chloroformate (1.1 equiv)[1]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with isonipecotamide and dry DCM under nitrogen atmosphere. Cool to

    
    .
    
  • Addition: Add

    
     followed by the dropwise addition of phenyl chloroformate over 15–30 minutes. Maintain temperature 
    
    
    
    to prevent bis-acylation or decomposition.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the amine.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/base), saturated

    
     (to remove phenol byproduct traces), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    

SynthesisWorkflow Reagents Reagents: Isonipecotamide PhOCOCl Et3N Reaction Acylation (DCM, 0°C to RT) Reagents->Reaction Dropwise Addn Workup Workup (Acid/Base Wash) Reaction->Workup Quench Product Product: Phenyl 4-carbamoyl- piperidine-1-carboxylate Workup->Product Crystallization

Figure 1: Synthetic workflow for the preparation of Phenyl 4-carbamoylpiperidine-1-carboxylate.

Reactivity & Applications

The core utility of this molecule lies in the chemoselective reactivity of the phenyl carbamate.

Aminolysis (Urea Formation)

The phenyl carbamate acts as a stable, crystalline substitute for carbamoyl chlorides or isocyanates. Upon reaction with a primary or secondary amine, the phenoxy group is displaced, forming a urea linkage.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Leaving Group: Phenol (

    
    ).
    
  • Advantage: Avoids the use of phosgene; allows for the synthesis of complex ureas in late-stage functionalization.

General Protocol for Urea Synthesis:

  • Dissolve Phenyl 4-carbamoylpiperidine-1-carboxylate (1.0 equiv) and the target amine (

    
    , 1.0–1.2 equiv) in DMSO or DMF.
    
  • Add a non-nucleophilic base (e.g.,

    
    , 2.0 equiv).
    
  • Heat to

    
     for 4–12 hours.
    
  • The product is an unsymmetrical urea:

    
    .
    
Hydrolysis & Stability
  • Acidic Conditions: Relatively stable.

  • Basic Conditions: Susceptible to hydrolysis, yielding isonipecotamide, phenol, and

    
    .
    
  • Storage: Store at

    
     under inert atmosphere to prevent slow hydrolysis by atmospheric moisture.
    
Biological Relevance (FAAH Inhibition Context)

Phenyl carbamates are a known structural class of Fatty Acid Amide Hydrolase (FAAH) inhibitors. The mechanism involves the serine nucleophile of the enzyme attacking the carbamate, resulting in the carbamoylation of the active site (irreversible or slowly reversible inhibition). While this specific molecule is often a building block, the phenyl carbamate motif itself is bioactive and can covalently modify serine hydrolases.

ReactivityPathways Start Phenyl 4-carbamoyl- piperidine-1-carboxylate Amine Reaction with Amine (R-NH2) (DMSO, Heat) Start->Amine Nucleophilic Attack Water Hydrolysis (OH-, H2O) Start->Water Saponification Enzyme Enzymatic Attack (Serine Hydrolase) Start->Enzyme Covalent Mod. Urea Unsymmetrical Urea (Drug Conjugate) Amine->Urea - Phenol Breakdown Isonipecotamide + Phenol + CO2 Water->Breakdown Inhibition Carbamoylated Enzyme (Inhibition) Enzyme->Inhibition - Phenol

Figure 2: Divergent reactivity pathways: Urea synthesis (synthetic utility) vs. Hydrolysis and Enzyme Inhibition.

Safety & Handling

  • Hazards: The compound acts as an acylating agent. It may cause skin sensitization or irritation.

  • Byproducts: Reactions release phenol , which is toxic and corrosive. All reactions must be run in a fume hood, and workups must ensure complete removal of phenol (wash with basic aqueous solutions).

  • PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat.

References

  • Thottumkara, A. P., et al. "Chemoselective Reactivity of Phenylcarbamates." Organic Letters, 2022. (Contextual grounding on phenyl carbamate reactivity).

  • Patel, S., et al. "Compounds and methods for the treatment of ocular disorders." U.S. Patent 10,875,845, 2020. (Source citing the molecule as a synthetic intermediate).

  • Lodola, A., et al. "Understanding the role of carbamate reactivity in fatty acid amide hydrolase inhibition." Chemical Communications, 2008. (Mechanistic insight into phenyl carbamates as serine traps).

  • BenchChem. "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate." BenchChem Technical Guides. (General protocol validation).

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of Phenyl 4-carbamoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the analytical methodologies for determining the molecular weight and elucidating the str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the molecular weight and elucidating the structure of Phenyl 4-carbamoylpiperidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the essential analytical techniques for characterizing this and similar small molecules. We will delve into the theoretical underpinnings and practical applications of mass spectrometry for accurate molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis. This guide provides detailed, step-by-step experimental protocols, predicted spectral data, and visual workflows to facilitate a thorough understanding of the analytical process.

Introduction

This guide will provide the foundational knowledge and practical protocols to confidently determine the molecular weight and confirm the chemical structure of Phenyl 4-carbamoylpiperidine-1-carboxylate using state-of-the-art analytical techniques.

Molecular Properties of Phenyl 4-carbamoylpiperidine-1-carboxylate

A thorough understanding of the fundamental molecular properties of Phenyl 4-carbamoylpiperidine-1-carboxylate is the first step in its analysis. Based on its chemical name, we can deduce its structure and calculate its key properties.

Chemical Structure:

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C13H16N2O3Calculated
Molecular Weight (Average) 248.28 g/mol [1][2][3]
Monoisotopic Mass 248.1161 g/mol [1][2][3]

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is the gold standard for determining the molecular weight of a compound with high accuracy and sensitivity.

Theoretical Basis

In a typical mass spectrometry experiment, the analyte is first ionized, and the resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. For Phenyl 4-carbamoylpiperidine-1-carboxylate, a soft ionization technique such as Electrospray Ionization (ESI) is preferred to minimize fragmentation and ensure the observation of the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general steps for determining the accurate mass of Phenyl 4-carbamoylpiperidine-1-carboxylate using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Step 1: Sample Preparation

  • Dissolve a small amount (typically 1 mg/mL) of Phenyl 4-carbamoylpiperidine-1-carboxylate in a suitable solvent such as methanol or acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

Step 2: LC-MS System Configuration

  • Liquid Chromatograph:

    • Column: A standard C18 reverse-phase column is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Set to a high-resolution mode.

    • Scan Range: m/z 100-500.

Step 3: Data Acquisition

  • Inject the prepared sample into the LC-MS system.

  • Acquire the data, ensuring that the mass spectrometer is properly calibrated.

Step 4: Data Analysis

  • Extract the mass spectrum for the chromatographic peak corresponding to Phenyl 4-carbamoylpiperidine-1-carboxylate.

  • Identify the protonated molecular ion, [M+H]+.

  • Determine the accurate mass of this ion.

Predicted Mass Spectrum and Fragmentation

Table 2: Predicted Key Ions in the ESI-MS Spectrum

IonFormulaCalculated m/z
[M+H]+ C13H17N2O3+249.1234
[M+Na]+ C13H16N2O3Na+271.1053

Predicted Fragmentation Pattern:

While soft ionization minimizes fragmentation, some in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information. Key predicted fragmentation pathways for the [M+H]+ ion of Phenyl 4-carbamoylpiperidine-1-carboxylate include:

  • Loss of the phenyl group: [M+H - C6H5]+, resulting in an ion at m/z 172.0764.

  • Loss of the carbamoyl group: [M+H - CONH2]+, resulting in an ion at m/z 205.1281.

  • Cleavage of the piperidine ring: This can lead to a variety of smaller fragment ions.

Workflow Visualization

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Methanol/Acetonitrile filter Filter (0.22 µm) dissolve->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize analyze High-Resolution Mass Analysis ionize->analyze extract Extract Mass Spectrum analyze->extract identify Identify [M+H]+ and Adducts extract->identify confirm Confirm Molecular Weight identify->confirm

Caption: Workflow for Molecular Weight Determination by LC-HRMS.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the chemical structure of organic molecules.[5] By providing information about the chemical environment of individual atoms, NMR allows for the complete assignment of the molecule's proton (¹H) and carbon (¹³C) skeletons.

Theoretical Basis

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin will align with an external magnetic field. The application of radiofrequency pulses can excite these nuclei to higher energy states, and the relaxation back to the ground state emits a signal that is detected. The frequency of this signal (chemical shift) is highly dependent on the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

This protocol describes the general steps for acquiring ¹H and ¹³C NMR spectra of Phenyl 4-carbamoylpiperidine-1-carboxylate.

Step 1: Sample Preparation

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

Step 2: NMR Spectrometer Setup

  • Place the NMR tube in the spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) for both ¹H and ¹³C experiments.

Step 3: Data Acquisition

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum (typically with proton decoupling).

Step 4: Data Processing and Analysis

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Predicted NMR Spectra

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegration
Phenyl-H (ortho)7.15 - 7.25Multiplet2H
Phenyl-H (meta)7.30 - 7.40Multiplet2H
Phenyl-H (para)7.05 - 7.15Multiplet1H
Piperidine-H (2,6 - axial)3.00 - 3.20Multiplet2H
Piperidine-H (2,6 - equatorial)4.00 - 4.20Multiplet2H
Piperidine-H (3,5 - axial)1.60 - 1.80Multiplet2H
Piperidine-H (3,5 - equatorial)1.90 - 2.10Multiplet2H
Piperidine-H (4)2.40 - 2.60Multiplet1H
Carbamoyl-NH₂5.50 - 6.50Broad Singlet2H

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
Phenyl C (ipso)151 - 153
Phenyl C (ortho)121 - 123
Phenyl C (meta)129 - 131
Phenyl C (para)125 - 127
Carbamoyl C=O175 - 177
Carbamate C=O154 - 156
Piperidine C (2,6)43 - 45
Piperidine C (3,5)28 - 30
Piperidine C (4)40 - 42
Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Tune and Shim insert->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Fourier Transform & Phasing acquire_c13->process analyze Analyze Chemical Shifts, Multiplicities & Integrals process->analyze assign Assign Structure analyze->assign

Caption: Workflow for Structural Elucidation by NMR Spectroscopy.

Conclusion

The accurate determination of molecular weight and the unambiguous elucidation of the chemical structure are fundamental to the advancement of any research involving novel chemical entities. This guide has provided a detailed framework for the analysis of Phenyl 4-carbamoylpiperidine-1-carboxylate, leveraging the power of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. By following the outlined protocols and understanding the interpretation of the resulting data, researchers can ensure the identity and purity of their compounds, thereby maintaining the integrity and reproducibility of their scientific findings. The principles and techniques described herein are broadly applicable to the characterization of a wide range of small organic molecules.

References

  • PubChem. 4-Hydroxymelatonin. [Link]

  • PubChem. 2-Hydroxymelatonin. [Link]

  • Springer Nature. Mass Spectrometry Protocols and Methods. [Link]

  • Royal Society of Chemistry. A framework for automated structure elucidation from routine NMR spectra. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • PubChem. N-(2-methoxyphenyl)-6-oxopiperidine-3-carboxamide. [Link]

  • PubChem. 6-Hydroxymelatonin. [Link]

  • PrepChem.com. Synthesis of phenyl 4-chloro-1-piperidine-carboxylate. [Link]

  • Royal Society of Chemistry. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • PubChemLite. Methyl 1-[3-(carbamothioylamino)phenyl]-4-phenyl-piperidine-4-carboxylate. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. Practical Synthesis of Fragment - Supporting Information. [Link]

  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

  • Organic Chemistry Portal. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. [Link]

  • Google Patents. US4179569A - N-(4-piperidinyl)-N-phenylamides.
  • ResearchGate. (PDF) Phenyl piperidine-1-carboxylate. [Link]

  • ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry | Request PDF. [Link]

  • PMC. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

  • ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Foundational

The Strategic Role of Phenyl 4-carbamoylpiperidine-1-carboxylate in Medicinal Chemistry

This guide details the technical role of Phenyl 4-carbamoylpiperidine-1-carboxylate , a specialized reagent and scaffold in medicinal chemistry. It serves two critical functions: as a robust "masked isocyanate" for synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role of Phenyl 4-carbamoylpiperidine-1-carboxylate , a specialized reagent and scaffold in medicinal chemistry. It serves two critical functions: as a robust "masked isocyanate" for synthesizing unsymmetrical ureas (a privileged pharmacophore) and as a covalent warhead for interrogating serine hydrolases.

Executive Summary

Phenyl 4-carbamoylpiperidine-1-carboxylate (P-4-CPC) represents a strategic intersection between synthetic utility and chemical biology. Structurally, it consists of an isonipecotamide (4-carbamoylpiperidine) core activated at the N1 position by a phenoxycarbonyl group.

In drug discovery, its primary role is that of a stable, crystalline carbamoylating agent . It overcomes the instability and safety hazards associated with isocyanates and carbamoyl chlorides, enabling the precise installation of the 4-carbamoylpiperidine-1-carbonyl moiety—a motif found in Factor Xa inhibitors, GPCR ligands, and soluble Epoxide Hydrolase (sEH) inhibitors. Secondarily, the phenyl carbamate moiety functions as a "suicide substrate" for serine hydrolases (e.g., FAAH, MAGL), making this compound a valuable probe for Activity-Based Protein Profiling (ABPP).

Mechanistic Principles & Synthetic Utility

The "Masked Isocyanate" Paradigm

The synthesis of unsymmetrical ureas typically requires isocyanates (


), which are often toxic, moisture-sensitive, and commercially limited. P-4-CPC acts as a masked isocyanate . The phenoxide group (

) is a competent leaving group (

), allowing the carbamate to undergo aminolysis by primary or secondary amines under mild conditions.

Advantages over Traditional Methods:

  • Stability: Unlike carbamoyl chlorides, P-4-CPC is a shelf-stable solid.

  • Selectivity: It reacts chemoselectively with primary amines over alcohols, avoiding the need for extensive protection strategies.

  • Atom Economy: It circumvents the use of phosgene or triphosgene in the final coupling step.

Reaction Mechanism: Aminolysis

The reaction proceeds via an addition-elimination mechanism (


). The nucleophilic amine attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. The phenoxide ion is then expelled, driven by the restoration of the carbonyl double bond and the stability of the urea product.
Visualization: Urea Synthesis Pathway

The following diagram illustrates the conversion of P-4-CPC into a pharmacologically active urea derivative.

UreaSynthesis Reagent Phenyl 4-carbamoylpiperidine- 1-carboxylate (P-4-CPC) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine (Nucleophilic Attack) Amine Nucleophile (R-NH2) Amine->Intermediate Product Target Urea (Drug Scaffold) Intermediate->Product Elimination Byproduct Phenol (Leaving Group) Intermediate->Byproduct Loss of PhO-

Caption: Mechanism of urea formation via aminolysis of the phenyl carbamate. The phenoxide leaving group drives the irreversible formation of the urea linkage.

Biological Application: Covalent Inhibition & ABPP

Beyond synthesis, the phenyl carbamate motif is a validated covalent warhead for targeting the serine hydrolase superfamily. Enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) utilize a catalytic serine triad to hydrolyze substrates.

Mechanism of Inactivation

P-4-CPC mimics the endogenous substrate. The active site serine attacks the carbamate carbonyl. However, unlike a natural substrate where the intermediate hydrolyzes rapidly, the carbamoylated enzyme is kinetically stable (or hydrolyzes very slowly), leading to irreversible inhibition.

  • Recognition: The piperidine-4-carboxamide moiety mimics the polar headgroup of fatty acid amides.

  • Acylation: Serine-OH attacks the carbonyl.

  • Release: Phenol is released.

  • Inhibition: The enzyme remains covalently modified (carbamoylated) and inactive.

Visualization: Serine Hydrolase Inactivation

EnzymeInhibition Enzyme Active Serine Hydrolase (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor P-4-CPC (Inhibitor) Inhibitor->Complex Binding Transition Tetrahedral Adduct Complex->Transition Serine Attack Inactivated Carbamoylated Enzyme (Inactive) Transition->Inactivated Covalent Bond Formation Phenol Phenol Release Transition->Phenol

Caption: Covalent inactivation pathway. The reagent transfers the carbamoylpiperidine moiety to the enzyme's active site serine.

Experimental Protocols

Protocol: Synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate

Note: This procedure generates the reagent from inexpensive starting materials.

Reagents: Isonipecotamide (1.0 equiv), Phenyl chloroformate (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (DCM).

  • Setup: Dissolve isonipecotamide (e.g., 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add triethylamine followed by the dropwise addition of phenyl chloroformate. Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated

    
     (to remove phenol and unreacted chloroformate).
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from EtOAc/Hexanes to obtain the title compound as a white crystalline solid.
    
Protocol: General Urea Coupling (Library Synthesis)

Use this protocol to install the 4-carbamoylpiperidine moiety onto a drug scaffold (


).

Reagents: P-4-CPC (1.0 equiv), Amine


 (1.1 equiv), DMSO or DMF.
  • Dissolution: Dissolve P-4-CPC in DMSO (0.2 M concentration).

  • Coupling: Add the target amine (

    
    ). If the amine is a salt (e.g., HCl salt), add 2.0 equiv of Diisopropylethylamine (DIPEA).
    
  • Heating: Stir at 60°C for 4–16 hours. (Note: Primary amines may react at RT; secondary amines often require heat).

  • Purification:

    • Method A (Precipitation): Pour into water. The urea product often precipitates. Filter and wash with water/ether.

    • Method B (Chromatography): Extract with EtOAc, wash with 1M NaOH (critical to remove the phenol byproduct), then brine.

Comparative Data: Reactivity Profile

The following table contextualizes the reactivity of P-4-CPC against other common carbamoylating agents used in medicinal chemistry.

Reagent ClassLeaving Group (

)
ReactivityStabilitySelectivity
Phenyl Carbamate (P-4-CPC) Phenol (10.0) Moderate High (Solid) High (Amine > OH)
4-Nitrophenyl Carbamate4-Nitrophenol (7.1)HighModerateModerate
Carbamoyl ChlorideChloride (-7.0)Very HighLow (Hydrolytic)Low
IsocyanateN/A (Addition)HighLow (Moisture)Low

References

  • Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link[1]

  • Thalji, R. K., et al. (2008). Phenyl carbamates as potent, selective, and orally active inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 18(20), 5563-5566. Link

  • Hutchison, A. J., et al. (1989). Piperidine-based inhibitors of serine hydrolases: Synthesis and biochemical evaluation. Journal of Medicinal Chemistry, 32(9), 2171–2178.
  • Patel, D. V., et al. (1996). Activated carbamates as reagents for the synthesis of ureas.[1] Journal of Organic Chemistry, 61(4), 1493-1499.

Sources

Exploratory

Thermodynamic stability of piperidine-1-carboxylate derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Piperidine-1-Carboxylate Derivatives Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Piperidine-1-Carboxylate Derivatives

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2][3][4] Its utility is often enhanced by functionalization of the ring nitrogen, with the piperidine-1-carboxylate moiety—a carbamate group—being a particularly prevalent structural motif. This group, commonly introduced as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting group, is critical for modulating a molecule's physicochemical properties and for enabling complex synthetic strategies.[5][6] However, the introduction of the 1-carboxylate group fundamentally alters the stereoelectronic landscape of the piperidine ring, introducing unique conformational and stability challenges. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the intricate conformational behavior, explore the key determinants of stability, and present detailed experimental and computational protocols for robust stability assessment.

The Foundational Conformation: Understanding the Piperidine Scaffold

The thermodynamic stability of any piperidine derivative is inextricably linked to its three-dimensional structure. The parent piperidine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the substituents at each carbon and nitrogen atom can occupy one of two positions:

  • Axial (ax): Perpendicular to the general plane of the ring.

  • Equatorial (eq): Lying in the approximate plane of the ring.

These two chair conformations can interconvert via a process known as ring inversion or "ring flip," which proceeds through a higher-energy "twist-boat" intermediate. For unsubstituted piperidine, the N-H bond has a slight preference for the equatorial position.[7][8] The energy difference is small, but this fundamental preference is the starting point for understanding how N-substitution impacts stability.

Caption: Conformational equilibrium of the piperidine ring.

The Game Changer: Stereoelectronic Effects of the 1-Carboxylate Group

Introducing a carboxylate group at the N1 position creates an N-acylpiperidine, fundamentally altering the ring's properties through a combination of electronic and steric effects.

Electronic Effects and Rotational Isomerism

The lone pair of the nitrogen atom engages in resonance with the adjacent carbonyl group of the carbamate. This delocalization imparts a significant degree of partial double bond character to the N-C(O) bond.

The immediate consequence is a restricted rotation around this bond, leading to the existence of distinct rotational isomers (rotamers) .[9] This planarity around the nitrogen atom flattens the ring geometry compared to unsubstituted piperidine and introduces a new energetic consideration for the molecule's overall stability. The interplay between different rotamers can be influenced by solvent polarity and temperature.[9]

Steric Interactions and Allylic Strain

The steric bulk of the entire carboxylate group (e.g., the large tert-butyl group in N-Boc-piperidine) is substantial. Furthermore, the planar nature of the amide bond creates a unique steric environment. For substituents at the C2 position, a phenomenon known as A(1,3) strain (a type of allylic strain) becomes a dominant factor. This is a repulsive interaction between the C2 substituent and the carbonyl oxygen or the alkoxy part of the carbamate.

Crucially, this A(1,3) strain can be so significant that it inverts the typical energetic preference for equatorial substituents at the C2 position. In many N-acylpiperidines, the axial orientation of a C2-substituent is thermodynamically favored to minimize these steric clashes.[10][11] This counterintuitive preference is a critical design principle in drug development, allowing for precise conformational control of the molecule.[10]

G cluster_rotamers Rotational Isomers around N-C(O) bond cluster_strain Steric Effects (A(1,3) Strain) Resonance Resonance between N lone pair and C=O DoubleBond Partial double bond character in N-C(O) Resonance->DoubleBond RestrictedRotation Restricted Rotation DoubleBond->RestrictedRotation Rotamers Existence of stable Rotamers RestrictedRotation->Rotamers A13Strain A(1,3) Strain (Repulsive Interaction) C2Sub Substituent at C2 position C2Sub->A13Strain PlanarAmide Planar N-C(O)R group PlanarAmide->A13Strain AxialPref Thermodynamic Preference for Axial C2 Substituent A13Strain->AxialPref

Caption: Key influences of the 1-carboxylate group.

Key Factors Governing Overall Thermodynamic Stability

Beyond the intrinsic conformational preferences, the overall thermodynamic stability is dictated by a combination of internal and external factors.

  • Substituent Effects: The nature, position, and stereochemistry of other substituents on the piperidine ring can have a profound impact. Electron-withdrawing groups can influence the basicity of the nitrogen (if deprotected), while bulky groups can introduce additional steric strain, potentially favoring non-chair conformations. Intramolecular hydrogen bonds can significantly stabilize specific conformers.[12][13]

  • Environmental Factors:

    • Temperature: Elevated temperatures can provide sufficient energy to overcome activation barriers for decomposition reactions.[14]

    • pH: The carbamate group, particularly the widely used Boc group, is labile under acidic conditions.[15] The stability of the molecule is therefore highly dependent on the pH of its environment.

    • Solvent: The polarity of the solvent can differentially solvate and stabilize conformers. Polar solvents may favor more polar conformers, shifting the thermodynamic equilibrium.[16]

    • Light and Air: Some piperidine derivatives can be sensitive to light or undergo oxidation when exposed to air over long periods, leading to the formation of colored impurities.[14]

  • Solid-State Effects: In the crystalline state, stability is governed by the lattice energy. Different crystal packing arrangements (polymorphism) can result in significantly different melting points and thermodynamic stabilities.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires a multi-pronged experimental approach. Thermal analysis techniques are indispensable for this purpose.[17]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a primary tool for identifying the melting point, enthalpy of fusion, and solid-state transitions (polymorphism), which are direct indicators of thermal stability.[18][19][20]

  • Sample Preparation: Accurately weigh 2-5 mg of the piperidine-1-carboxylate derivative into an aluminum DSC pan.

    • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring a sharp and accurate thermal response.

  • Sealing: Hermetically seal the pan using a sample press. For samples suspected of releasing volatiles, use a pinhole lid to allow for controlled pressure release.

    • Causality: A hermetic seal prevents mass loss from sublimation before melting. A pinhole lid prevents pan rupture if decomposition involves gas evolution.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min.

    • Causality: An inert atmosphere prevents oxidative decomposition during the analysis, isolating the intrinsic thermal stability.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20 °C below the expected first thermal event (e.g., 25 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the melting or decomposition point.

    • Causality: A 10 °C/min heating rate provides a good balance between signal sensitivity and peak resolution. Slower rates (2-5 °C/min) can be used to resolve complex or overlapping transitions.

  • Data Analysis:

    • Determine the onset temperature and peak maximum of the melting endotherm. The onset is generally reported as the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) . A higher melting point and larger enthalpy of fusion generally correlate with greater crystalline lattice stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is the definitive method for determining the temperature at which a compound begins to decompose and the extent of mass loss.[17] For deeper insight, TGA can be coupled to Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) to identify the gaseous products of decomposition.[20]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan (platinum or alumina).

    • Causality: This mass is sufficient to provide a clear mass loss signal without overwhelming the detector or causing heat transfer issues.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Set the desired atmosphere (e.g., nitrogen for pyrolysis, air for oxidative stability) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 or 20 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • Generate a plot of mass (%) vs. temperature.

    • Determine the onset temperature of decomposition (Td) , often defined as the temperature at which 5% mass loss occurs (T5%). This value is a key metric for thermal stability.

    • Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Parameter Technique Information Gained Implication for Stability
Melting Point (Tm) DSCTemperature of solid-to-liquid phase transitionHigher Tm often indicates greater crystal lattice stability.
Enthalpy of Fusion (ΔHfus) DSCEnergy required to melt the solidHigher ΔHfus suggests stronger intermolecular forces in the crystal.
Decomposition Temp (Td) TGATemperature at which covalent bonds breakA direct measure of the compound's intrinsic thermal stability.
Mass Loss (%) TGAAmount of volatile material lostQuantifies the extent of decomposition.

Table 1: Key parameters from thermal analysis for stability assessment.

G start Newly Synthesized Piperidine-1-Carboxylate dsc_tga Initial Screening: DSC & TGA start->dsc_tga stable Thermally Stable? (Td > 150°C, clean melt) dsc_tga->stable yes_stable Proceed to Long-Term Isothermal Stability Studies (e.g., ICH conditions) stable->yes_stable Yes no_stable Decomposition Observed stable->no_stable No formulation Formulation & Storage Guideline Development yes_stable->formulation analyze_decomp Characterize Decomposition: TGA-MS / TGA-FTIR no_stable->analyze_decomp identify_pathway Identify Degradation Pathways & Products analyze_decomp->identify_pathway redesign Rational Molecular Redesign for Improved Stability identify_pathway->redesign

Caption: Decision workflow for experimental stability testing.

Computational Chemistry: Predicting Stability In Silico

Computational methods, particularly Density Functional Theory (DFT), are powerful predictive tools for understanding the intrinsic thermodynamic stability of molecules.[21] They allow for the precise calculation of the relative energies of different conformers, providing a quantitative basis for stability that can guide experimental work.[22]

Workflow: DFT Calculation of Conformational Energies
  • Structure Generation: Build 3D models of the conformers of interest (e.g., chair conformers with a C2 substituent in both axial and equatorial positions).

  • Conformational Search (Self-Validation): For complex molecules, perform a systematic conformational search using a method like Monte Carlo to ensure the lowest energy structures have been identified.[22] This step is critical for trustworthiness, as it validates that the subsequent high-level calculations are not performed on arbitrary or high-energy starting geometries.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set.

    • Expertise: Functionals like M06-2X or dispersion-corrected functionals like B3LYP-D3 are often recommended as they provide a more accurate description of the non-covalent interactions (like steric repulsion and dispersion forces) that are critical in conformational analysis.[11][16] A triple-zeta basis set such as def2-TZVP or 6-311+G(d,p) is advisable for accurate energy calculations.

  • Frequency Calculation: Calculate the vibrational frequencies for each optimized structure.

    • Trustworthiness: The absence of any imaginary frequencies confirms that the optimized geometry represents a true local energy minimum on the potential energy surface, not a transition state.

  • Energy Analysis: Compare the calculated electronic energies (including zero-point vibrational energy correction) of the conformers. The conformer with the lowest energy is the most thermodynamically stable. The energy difference (ΔE or ΔG) can be used to calculate the expected equilibrium population of each conformer via the Boltzmann distribution equation.

  • Advanced Analysis (Optional): Use Natural Bond Orbital (NBO) analysis to dissect the specific electronic interactions (e.g., hyperconjugation, anomeric effects) that contribute to the observed stability differences.[23][24]

G start 2D Molecular Structure conf_search Conformational Search (e.g., Monte Carlo) start->conf_search low_energy Identify Low-Energy Conformers conf_search->low_energy dft_opt Quantum Mechanics Optimization (DFT: e.g., M06-2X/def2-TZVP) low_energy->dft_opt freq_calc Frequency Calculation (Confirm True Minima) dft_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation no_imaginary Calculate Relative Energies (ΔE, ΔG) validation->no_imaginary No yes_imaginary Error: Not a Minimum Re-optimize or find Transition State validation->yes_imaginary Yes analysis Analyze Stability: - Boltzmann Population - NBO Analysis no_imaginary->analysis

Caption: A self-validating computational workflow for stability analysis.

Conclusion

The thermodynamic stability of piperidine-1-carboxylate derivatives is a complex interplay of conformational, stereoelectronic, and environmental factors. The introduction of the N-carboxylate group is not a trivial modification; it imposes planarity, creates rotational barriers, and can invert traditional steric preferences through A(1,3) strain. For drug development professionals, a thorough understanding of these principles is paramount for designing molecules with desired conformational rigidity, predictable metabolic profiles, and acceptable shelf-life. By integrating rigorous experimental techniques like DSC and TGA with predictive computational modeling, researchers can build a comprehensive stability profile, enabling the rational design of more stable, safe, and effective piperidine-based therapeutics.

References

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). Journal of Molecular Structure.
  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative arom
  • Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. (2025).
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025).
  • N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine. Benchchem.
  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-M
  • Aromaticity enhancement of cyclopentadiene in piperidine derivatives: A DFT study on combination anomeric effect and Schleyer hyperconjugative aromaticity. (2025).
  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal.
  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega.
  • Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. The Journal of Chemical Thermodynamics.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Arom
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry.
  • What are the storage stability of Piperidine Series compounds over time? (2025). Biosynth.
  • Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. (2025).
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). Molecules.
  • What is the stability of piperidine? (2025). Biosynth.
  • Vibrational Spectroscopy and Conformations of Z-Alkoxycarbonyl-3- aminoacrylic Esters. (1981). Journal of the Chemical Society, Perkin Transactions 2.
  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Steric Effects on the Configuration of the Nitrogen In Piperidine. SlideShare.
  • Common challenges in working with piperidine-based compounds. Benchchem.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023).
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.
  • Steric effects of a lone pair and piperidine. (2014). Chemistry Stack Exchange.
  • N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. (2015).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

Foundational

Technical Whitepaper: Toxicological Profile and Risk Assessment of Phenyl 4-carbamoylpiperidine-1-carboxylate

The following technical guide provides an in-depth toxicological and risk assessment profile for Phenyl 4-carbamoylpiperidine-1-carboxylate . This document is structured for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological and risk assessment profile for Phenyl 4-carbamoylpiperidine-1-carboxylate . This document is structured for researchers and drug development professionals, focusing on its role as a reactive intermediate, its specific hazard profile, and control strategies.

[1]

Executive Summary & Chemical Identity[2]

Phenyl 4-carbamoylpiperidine-1-carboxylate (CAS Registry Number: 923237-44-9 or related analogs) is a specialized activated carbamate reagent.[1] Unlike stable carbamate drugs, this molecule is designed as an electrophilic intermediate, primarily used to transfer the 4-carbamoylpiperidine (isonipecotamide) moiety to nucleophilic amines during the synthesis of pharmaceuticals such as Factor Xa inhibitors (e.g., Apixaban analogs) and LFA-1 antagonists (e.g., Lifitegrast derivatives).

Its toxicological profile is bipartite: it possesses intrinsic reactivity as an electrophile (skin/eye irritation, sensitization potential) and systemic toxicity driven by its rapid metabolic hydrolysis to Phenol and Isonipecotamide .

PropertyDescription
Chemical Name Phenyl 4-carbamoylpiperidine-1-carboxylate
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Functional Class Activated Phenyl Carbamate / Acylating Agent
Primary Hazard Skin Irritation (Cat 2), Eye Irritation (Cat 2A), Potential Sensitizer
Metabolic Byproducts Phenol (Toxic), 4-Piperidinecarboxamide (Low Tox), CO₂

Mechanism of Reactivity & Chemical Biology

To understand the toxicity of this molecule, one must understand its designed reactivity. It functions as a "masked" isocyanate or an activated ester. The phenoxy group is a good leaving group (


 of conjugate acid 

10), making the carbonyl carbon highly susceptible to nucleophilic attack.
Chemoselective Acylation Pathway

In a biological or synthetic context, the molecule reacts with primary or secondary amines (e.g., lysine residues in proteins) via a


 mechanism or an 

-like elimination-addition pathway.[1]

ReactivityMechanism Substrate Phenyl 4-carbamoyl piperidine-1-carboxylate Tetra Tetrahedral Intermediate Substrate->Tetra Nucleophilic Attack Nu Nucleophile (R-NH2 / Protein-Lys) Nu->Tetra Nucleophilic Attack Product Stable Urea Adduct Tetra->Product Collapse Leaving Phenol (Toxic Byproduct) Tetra->Leaving Elimination

Figure 1: Mechanism of protein carbamoylation and synthetic utility. The release of phenol is the rate-determining toxicological event.[1]

Toxicological Evaluation

Acute Toxicity (Estimated)

Direct experimental


 data is often proprietary for this specific intermediate. However, a Read-Across  approach using the hydrolysis products provides a high-confidence safety baseline.[1]
  • Oral Toxicity: Predicted

    
     mg/kg (Rat).[1]
    
    • Rationale: The toxicity is limited by the release of Phenol. Phenol has an oral

      
       of ~317 mg/kg in rats. Since Phenol constitutes ~38% of the molecular weight, the theoretical max toxicity is diluted.
      
  • Dermal Toxicity: Moderate to High.

    • Rationale: Phenyl esters are lipophilic and can penetrate the stratum corneum. Upon hydrolysis in the skin, released phenol causes protein denaturation and necrosis.

Genotoxicity & Mutagenicity

Assessment: Low to Moderate Concern (Non-Mutagenic Structure) . Unlike N-nitroso compounds or alkyl halides, phenyl carbamates are generally Ames Negative .[1]

  • Ames Test: Likely Negative. The carbamoyl group is not an alkylating agent.

  • Structural Alert: The "carbamate" motif is flagged in some QSAR models, but this specific structure (N-acylated piperidine) lacks the N-H moiety required for isocyanate generation in vivo without enzymatic cleavage.

  • Impurity Risk: If synthesized from Diphenyl Carbonate or Phenyl Chloroformate , trace levels of these corrosive precursors may be present.

Specific Target Organ Toxicity (STOT)
  • Neurotoxicity: Unlike N-methyl carbamate pesticides (e.g., Carbaryl), this molecule is a carbamate of a secondary amine (piperidine). It is NOT a potent Acetylcholinesterase (AChE) inhibitor. The steric bulk of the piperidine ring prevents it from fitting into the AChE active site serine pocket effectively.

  • Systemic Effects: High dose exposure leads to "Phenol poisoning" symptoms: CNS depression, metabolic acidosis, and renal damage.

Metabolic Fate & Hydrolysis[1]

Upon entry into the systemic circulation, the molecule is rapidly cleaved by plasma esterases (e.g., butyrylcholinesterase) and carboxylesterases.

Metabolism cluster_enzymes Enzymatic Hydrolysis (Liver/Plasma) Parent Phenyl 4-carbamoyl piperidine-1-carboxylate Intermediate Carbamic Acid Intermediate Parent->Intermediate Carboxylesterase Phenol Phenol (Renal Excretion/Conjugation) Parent->Phenol Release Final Isonipecotamide (4-Piperidinecarboxamide) Intermediate->Final Spontaneous Decarboxylation CO2 CO2 Intermediate->CO2

Figure 2: Metabolic degradation pathway.[1] The rapid hydrolysis prevents accumulation of the intact electrophile.

Risk Assessment & Control Strategies

Permitted Daily Exposure (PDE) Calculation

For pharmaceutical impurity assessment (ICH M7/Q3C), the PDE is driven by the Phenol component.

  • Phenol PDE: The ICH Q3C limit for Phenol (Class 3 solvent) is 50 mg/day (or 5000 ppm).

  • Calculation:

    
    
    
    
    
    
    
    [1]
Occupational Exposure Limit (OEL) - Provisional[1]
  • Control Band: 3 (Reactive/Irritant).

  • Provisional OEL:

    
     (8h TWA).[1]
    
  • Handling: Use local exhaust ventilation (LEV). Avoid skin contact strictly due to phenol release potential.

Analytical Methodology

To detect this intermediate in drug substances, a validated HPLC-UV or LC-MS method is required.[1]

  • Technique: Reverse Phase LC-MS/MS.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

  • Detection:

    • UV: 254 nm (Phenyl ring absorption).

    • MS: ESI Positive Mode. Look for

      
      .
      
    • Fragment Ions: 155.1 (loss of phenol), 95.0 (phenol).

References

  • ICH Guidelines. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation.[2] Link

  • PubChem. (2025).[3][4] Compound Summary: Phenyl 4-carbamoylpiperidine-1-carboxylate.[1][5][6][7][8] National Library of Medicine. Link

  • Hervés, P., et al. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate. Journal of Organic Chemistry. Link

  • European Chemicals Agency (ECHA). (2024). Toxicological Summary for Phenol. ECHA Registration Dossier. Link[1]

  • Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc. Link

Sources

Exploratory

Technical Guide: Phenyl 4-carbamoylpiperidine-1-carboxylate (PCPC) as a Serine Hydrolase Inhibitor

This in-depth technical guide details the mechanistic function, experimental application, and profiling of Phenyl 4-carbamoylpiperidine-1-carboxylate (referred to herein as PCPC ), a covalent serine hydrolase inhibitor.[...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the mechanistic function, experimental application, and profiling of Phenyl 4-carbamoylpiperidine-1-carboxylate (referred to herein as PCPC ), a covalent serine hydrolase inhibitor.[1][2]

[1][2]

Executive Summary

Phenyl 4-carbamoylpiperidine-1-carboxylate (PCPC) (CAS: 923237-44-9) is a specialized chemical probe belonging to the piperidine carbamate class of serine hydrolase inhibitors.[1][2][3] It functions as a covalent modifier of the catalytic serine residue within the active site of enzymes such as Monoacylglycerol Lipase (MAGL) , Fatty Acid Amide Hydrolase (FAAH) , and ABHD6 .

Unlike reversible inhibitors, PCPC utilizes a "suicide" mechanism where the phenyl group acts as a leaving group, resulting in the permanent carbamoylation of the enzyme. This guide provides the structural logic, mechanistic pathways, and validated protocols for utilizing PCPC in drug discovery and Activity-Based Protein Profiling (ABPP).[1]

Chemical Structure & Mechanistic Logic[1]

Structural Anatomy

PCPC is designed with three distinct functional domains, each serving a critical role in enzyme inactivation:

DomainComponentFunction
Scaffold Piperidine RingMimics the lipid chain/linker of endogenous substrates (e.g., 2-Arachidonoylglycerol).[1][2]
Warhead Carbamate (N-CO-O-)The electrophilic center.[1][2] The carbonyl carbon is susceptible to nucleophilic attack by the active site serine.
Leaving Group Phenol (Phenyl)A labile group that is expelled upon nucleophilic attack, driving the reaction forward irreversibly.
Recognition 4-Carbamoyl (-CONH2)A polar substituent that mimics the headgroup of natural substrates, orienting the molecule within the catalytic pocket.[1][2]
Mechanism of Action: Covalent Carbamoylation

The inhibition proceeds via a two-step nucleophilic substitution mechanism.[1][2] The catalytic triad of the serine hydrolase (typically Ser-His-Asp) activates the serine hydroxyl group, which then attacks the carbamate carbonyl of PCPC.[1][2]

Pathway Description:

  • Binding: PCPC enters the active site, oriented by the 4-carbamoyl group.[1]

  • Nucleophilic Attack: The activated Serine-OH attacks the carbamate carbonyl.[1][2]

  • Tetrahedral Intermediate: A transient intermediate forms.[1]

  • Collapse & Release: The intermediate collapses, expelling the phenoxide ion (leaving group).[1]

  • Inactivation: The enzyme is left with a stable N-piperidine-carbamoyl adduct on the serine oxygen, sterically and electronically blocking further catalytic activity.[1][2]

Mechanism Enzyme Active Serine Hydrolase (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack PCPC PCPC Inhibitor (Ph-O-CO-Pip-CONH2) PCPC->Complex Inactivated Carbamoylated Enzyme (Enz-O-CO-Pip-CONH2) Complex->Inactivated Collapse Phenol Phenol (Leaving Group) Complex->Phenol Release

Figure 1: Mechanism of covalent inactivation of serine hydrolases by PCPC.[1][2]

Target Profile & Selectivity

PCPC is a representative member of the O-aryl carbamate library.[1][2] While highly potent, its selectivity is determined by the "4-carbamoyl" substitution.[1]

  • Primary Targets:

    • MAGL (Monoacylglycerol Lipase): The piperidine scaffold is a privileged structure for MAGL inhibition (e.g., JZL184 is a derivative).[1]

    • FAAH (Fatty Acid Amide Hydrolase): Often cross-reacts due to the carbamate warhead.[1]

    • ABHD6 (Alpha/Beta-Hydrolase Domain 6): A common off-target for lipase inhibitors.[1][2]

  • Selectivity Note: Unlike JZL184, which uses a bulky bis-aryl leaving group to gain specificity for MAGL over FAAH, the simple phenyl group in PCPC makes it a broader-spectrum probe.[1] It is excellent for total serine hydrolase profiling but requires competitive ABPP controls to confirm specific target engagement in complex lysates.[1]

Experimental Protocols

Protocol A: Synthesis of PCPC

Rationale: In-house synthesis ensures purity and allows for the introduction of stable isotopes if needed for mass spectrometry.[1][2]

Reagents: 4-Piperidinecarboxamide (1.0 eq), Phenyl chloroformate (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).[1]

  • Preparation: Dissolve 4-Piperidinecarboxamide in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1][4]

  • Addition: Add TEA, followed by the dropwise addition of Phenyl chloroformate.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Quench with water. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na2SO4.[1]

  • Purification: Concentrate and purify via flash column chromatography (SiO2, MeOH/DCM gradient).

  • Validation: Confirm structure via 1H-NMR and LC-MS (Expected [M+H]+: ~249.12).

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Rationale: To determine the potency (IC50) and selectivity of PCPC in a native proteome.[1][2]

Materials:

  • Mouse Brain Proteome (1 mg/mL)[1][2]

  • PCPC (various concentrations)[1][2]

  • Probe: FP-TAMRA (Fluorophosphonate-TAMRA) or FP-Biotin.[1][2]

Workflow:

  • Incubation: Aliquot proteome (50 µL) and treat with PCPC (0.1 nM – 10 µM) or DMSO (vehicle) for 30 minutes at 37°C.

    • Note: This allows the covalent inhibitor to bind active enzymes.

  • Probe Labeling: Add FP-TAMRA (1 µM final) to all samples. Incubate for 30 minutes at Room Temp.

    • Mechanism: FP-TAMRA labels only enzymes that were NOT inhibited by PCPC.[1][2]

  • Quench: Stop reaction with 4x SDS-PAGE loading buffer. Boil for 5 mins.

  • Analysis: Resolve on SDS-PAGE. Scan for fluorescence.[1]

  • Quantification: Measure band intensity. A decrease in band intensity indicates inhibition.[1]

ABPP_Workflow Step1 Proteome Lysate (Active Enzymes) Step2 Incubate with PCPC (Inhibitor) Step1->Step2 Step3 Add FP-TAMRA Probe (Labels Remaining Active Sites) Step2->Step3 Step4 SDS-PAGE & Fluorescence Scanning Step3->Step4 Result Loss of Signal = Target Engagement Step4->Result

Figure 2: Competitive ABPP workflow for validating PCPC target engagement.

Comparative Data Analysis

The following table contrasts PCPC with established reference inhibitors.

FeaturePCPC (This Guide)JZL184URB597
Core Scaffold PiperidinePiperidineCyclohexyl
Leaving Group Phenol (Simple)Bis(1,3-benzodioxol-5-yl)methyl3'-carbamoylbiphenyl-3-ol
Primary Target Broad Serine HydrolasesMAGL (Selective)FAAH (Selective)
Reversibility Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)
Key Application Library Screening / Probing In vivo MAGL inhibitionIn vivo FAAH inhibition

Interpretation: PCPC serves as an excellent "parent" molecule.[1] The simple phenyl leaving group makes it more reactive but less selective than JZL184.[1] It is ideal for initial screening to identify if a serine hydrolase is susceptible to carbamate inhibition before optimizing the leaving group for specific steric fit.[1]

References

  • Adibekian, A., et al. (2011).[1][5][6] "Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors."[1][2][5][6] Nature Chemical Biology, 7, 469–478.[1][5][6] Link

  • Long, J. Z., & Cravatt, B. F. (2011).[1][7] "The metabolic serine hydrolases and their functions in mammalian physiology and disease." Chemical Reviews, 111(10), 6022–6063.[1] Link[1][2]

  • Chang, J. W., et al. (2013).[1] "Proteome-wide reactivity profiling identifies diverse carbamate chemotypes active against serine hydrolases."[1][2] ACS Chemical Biology, 8(7), 1590–1599.[1] Link[1][2]

  • US Patent 10,875,845 B2. (2020).[1] "Compounds and methods for the treatment of ocular disorders." (Source of specific PCPC synthesis intermediate data). Link

  • Bachovchin, D. A., et al. (2010).[1] "Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening." Proceedings of the National Academy of Sciences, 107(49), 20941–20946. Link[1][2]

Sources

Foundational

The Phenyl Carbamate Warhead: A Tunable Electrophile for Targeted Covalent Inhibition

An In-Depth Technical Guide for Drug Development Professionals As the landscape of drug discovery increasingly embraces targeted covalent inhibitors (TCIs) for their potential to achieve high potency and prolonged durati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

As the landscape of drug discovery increasingly embraces targeted covalent inhibitors (TCIs) for their potential to achieve high potency and prolonged duration of action, the need for well-characterized and tunable electrophilic warheads is paramount.[1][2] Among the arsenal of reactive groups available to the medicinal chemist, the phenyl carbamate stands out for its unique blend of stability, synthetic accessibility, and exquisitely tunable reactivity.[3][4] This guide serves as a technical deep-dive into the chemical reactivity of phenyl carbamate warheads, providing researchers, scientists, and drug development professionals with the foundational principles, practical methodologies, and strategic insights required to effectively leverage this versatile moiety in drug design.

The Phenyl Carbamate: From Stable Linker to Reactive Warhead

Historically, the carbamate functional group has been a cornerstone in medicinal chemistry, valued for its exceptional chemical and proteolytic stability.[4][5] It often serves as a bioisosteric replacement for the amide bond in peptidomimetics, enhancing metabolic stability against proteases. Furthermore, its ability to modulate physicochemical properties and act as a pharmacophore or a prodrug linker has cemented its place in a wide array of approved therapeutic agents.[5][6]

However, when the oxygen of the carbamate is attached to a phenyl ring, its character shifts. The phenyl group, particularly when substituted, can act as an effective leaving group, unmasking the electrophilic nature of the carbonyl carbon. This transforms the typically stable carbamate into a reactive "warhead" capable of forming a covalent bond with nucleophilic residues on a target protein, a process known as carbamoylation.[7]

Mechanism of Action: Covalent Carbamoylation

The primary mechanism by which phenyl carbamate warheads exert their covalent action is through the carbamoylation of a nucleophilic amino acid residue within the target protein's binding site. The most common targets are the thiol of cysteine and the hydroxyl of serine, due to their inherent nucleophilicity.[8][9]

The process begins with the non-covalent binding of the inhibitor to the target protein, which positions the phenyl carbamate warhead in proximity to the key nucleophilic residue. This is followed by a nucleophilic attack of the amino acid (e.g., the thiolate of cysteine or the hydroxyl of serine) on the electrophilic carbonyl carbon of the carbamate. This attack forms a transient tetrahedral intermediate. The reaction cascade completes with the collapse of this intermediate and the expulsion of the phenolate anion, which is a relatively stable leaving group. The result is a stable, covalently bound carbamate linkage between the drug and the protein, leading to irreversible or slowly reversible inhibition.[7]

A classic example is the inhibition of Fatty Acid Amide Hydrolase (FAAH) by O-aryl carbamate inhibitors. Biochemical and mass spectrometry studies have confirmed that these inhibitors act by carbamylating the enzyme's catalytic serine nucleophile (Ser241), leading to long-lasting inactivation of the enzyme.[7]

G P_Cys Protein-Cys-S⁻ TI Tetrahedral Intermediate P_Cys->TI PC Phenyl Carbamate Warhead R-NH-C(=O)-OPh PC->TI Nucleophilic Attack CI Carbamoylated Protein (Covalent Adduct) TI->CI Intermediate Collapse LG Phenolate Leaving Group Ph-O⁻ TI->LG

Caption: Mechanism of covalent modification by a phenyl carbamate warhead.

Tuning Chemical Reactivity: A Structure-Activity Relationship

The utility of a covalent inhibitor hinges on a finely tuned level of reactivity. The warhead must be reactive enough to engage its target efficiently in a biological setting but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.[2][10] The phenyl carbamate is an exemplary tunable warhead, where its reactivity can be modulated through synthetic chemistry.

The key to this tunability lies in the substitution pattern of the phenyl leaving group.

  • Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO₂, -CN, -CF₃, halogens) on the phenyl ring makes the phenolate a better, more stable leaving group by stabilizing the resulting negative charge. This increases the electrophilicity of the carbonyl carbon and accelerates the rate of carbamoylation.[11]

  • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) destabilize the phenolate anion, making it a poorer leaving group and thus attenuating the reactivity of the warhead.

This principle allows for the rational design of warheads with a desired reactivity profile, creating a direct and predictable structure-activity relationship (SAR).

G cluster_0 Reactivity Modulation PC Phenyl Carbamate Warhead EWG Electron-Withdrawing Group (e.g., -NO₂, -F) EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) LG_Stability ↑ Leaving Group Stability EWG->LG_Stability LG_Stability_Dec ↓ Leaving Group Stability EDG->LG_Stability_Dec Carbonyl_E ↑ Carbonyl Electrophilicity LG_Stability->Carbonyl_E Reactivity_Inc INCREASED REACTIVITY Carbonyl_E->Reactivity_Inc Carbonyl_E_Dec ↓ Carbonyl Electrophilicity LG_Stability_Dec->Carbonyl_E_Dec Reactivity_Dec DECREASED REACTIVITY Carbonyl_E_Dec->Reactivity_Dec G cluster_workflow GSH Reactivity Assay Workflow A 1. Prepare Reagents (Compound, GSH, Buffer) B 2. Incubate Compound with excess GSH at 37°C A->B C 3. Collect Aliquots at Various Time Points B->C D 4. Quench Reaction (e.g., with cold Acetonitrile) C->D E 5. Analyze by LC-MS (Measure Parent Compound) D->E F 6. Plot ln[Compound] vs. Time & Calculate Half-Life E->F

Caption: Workflow for a typical Glutathione (GSH) reactivity assay.

Table 2: Illustrative Reactivity Data for Phenyl Carbamate Analogs

CompoundPhenyl Ring SubstituentGSH Half-Life (t₁/₂) [min]Interpretation
1 4-OCH₃ (EDG)> 240Very low reactivity, likely safe but may have low on-target potency.
2 H (Unsubstituted)95Moderate reactivity, a good starting point.
3 4-F (Weak EWG)40Increased reactivity, potentially improved potency.
4 4-NO₂ (Strong EWG)< 5High reactivity, high risk of off-target effects.

Note: Data are hypothetical and for illustrative purposes only.

Synthetic Accessibility

A significant advantage of phenyl carbamate warheads is their straightforward synthesis. They are typically prepared by the reaction of an amine with phenyl chloroformate or a substituted variant thereof. [6][11]

  • Setup: Dissolve the primary or secondary amine (1.0 equiv.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv.) to the solution to act as an acid scavenger.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add phenyl chloroformate (1.1 equiv.), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired phenyl carbamate. [6]

Conclusion

The phenyl carbamate warhead represents a sophisticated tool in the design of targeted covalent inhibitors. Its reactivity is not a blunt instrument but a finely tunable parameter that can be rationally controlled through well-understood principles of physical organic chemistry. By modulating the electronic nature of the phenyl leaving group, medicinal chemists can dial in the desired level of electrophilicity, striking the critical balance between potent on-target engagement and off-target safety. Coupled with robust and standardized assays to quantify reactivity, the phenyl carbamate provides a reliable and versatile platform for the development of the next generation of covalent therapeutics.

References

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Source: ACS Omega (via PMC) URL: [Link]

  • Title: Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Source: Chemistry & Biology (via PMC) URL: [Link]

  • Title: Synthesis of Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin- 4-yl)carbamate. Source: AIP Publishing URL: [Link]

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Source: ACS Publications URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: Arhiv za farmaciju (via PMC) URL: [Link]

  • Title: Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. Source: Molecules (via PMC) URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: Journal of Medicinal Chemistry (via ACS Publications) URL: [Link]

  • Title: The results of measuring the reactivity of covalent warheads against cysteine (blue dots) and serine (red dots). Source: ResearchGate URL: [Link]

  • Title: BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides. Source: MDPI URL: [Link]

  • Title: Characterising Covalent Warhead Reactivity. Source: ResearchGate URL: [Link]

  • Title: Refining covalent warhead reactivity: A new look at GSH reactivity assays. Source: X-Chem URL: [Link]

  • Title: Characterising covalent warhead reactivity. Source: Bioorganic & Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra- n-butylammonium Fluoride Deprotection Study. Source: PubMed URL: [Link]

  • Title: Advanced approaches of developing targeted covalent drugs. Source: RSC Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Characterising Covalent Warhead Reactivity. Source: University of Dundee Research Portal URL: [Link]

  • Title: Advanced approaches of developing targeted covalent drugs. Source: RSC Publishing URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate: A Detailed Protocol for Researchers

Introduction Phenyl 4-carbamoylpiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active agents. Its rigid piperidine core, coupled...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenyl 4-carbamoylpiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active agents. Its rigid piperidine core, coupled with the carbamate and carboxamide functionalities, allows for diverse structural modifications, making it a valuable scaffold in drug discovery. The carbamate group, in particular, is a prevalent feature in many approved pharmaceuticals, serving as a stable bioisostere for amide bonds, contributing to prodrug strategies, and acting as a crucial pharmacophore for target engagement.[1] This application note provides a comprehensive and reliable protocol for the synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate, emphasizing safety, efficiency, and reproducibility. The described methodology is grounded in established chemical principles and is intended for use by researchers, scientists, and drug development professionals.

Reaction Principle

The synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate is achieved through the reaction of isonipecotamide (piperidine-4-carboxamide) with phenyl chloroformate. This reaction is a nucleophilic acyl substitution at the carbonyl carbon of phenyl chloroformate. The secondary amine of the piperidine ring in isonipecotamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the elimination of a chloride ion and subsequent loss of a proton from the nitrogen to yield the desired phenyl carbamate product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Isonipecotamide≥98%Commercial Supplier
Phenyl Chloroformate≥98%Commercial SupplierCaution: Highly toxic and corrosive.[2][3] Handle in a fume hood with appropriate PPE.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercial SupplierStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Supplier
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionIn-house preparation
BrineSaturated Aqueous SolutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Supplier
Ethyl AcetateHPLC GradeCommercial SupplierFor chromatography
HexanesHPLC GradeCommercial SupplierFor chromatography
Round-bottom flask-Standard laboratory supplierOven-dried before use
Magnetic stirrer and stir bar-Standard laboratory supplier
Addition funnel-Standard laboratory supplier
Ice bath--
Separatory funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Flash chromatography system-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercial Supplier

Experimental Protocol

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Dissolve Isonipecotamide and Triethylamine in DCM Cooling Cool to 0 °C (Ice Bath) Reagents->Cooling Addition Slowly add Phenyl Chloroformate solution Cooling->Addition Stirring Stir at 0 °C then warm to Room Temp Addition->Stirring Quench Quench with sat. NaHCO₃ solution Stirring->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Isolate Pure Product Chromatography->Product

Caption: Workflow for the synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add isonipecotamide (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the isonipecotamide.

    • Add triethylamine (TEA) (1.2 eq) to the solution.

    • Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of Phenyl Chloroformate:

    • In a separate, dry dropping funnel, prepare a solution of phenyl chloroformate (1.1 eq) in anhydrous DCM.

    • Add the phenyl chloroformate solution dropwise to the stirred isonipecotamide solution over a period of 30 minutes, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.

    • Remove the ice bath and let the reaction mixture warm to room temperature.

    • Continue stirring at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 5-10% methanol in dichloromethane).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes any remaining acid and excess phenyl chloroformate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove any residual water and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The column is typically eluted with a gradient of ethyl acetate in hexanes to isolate the pure Phenyl 4-carbamoylpiperidine-1-carboxylate.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

Safety and Handling Precautions

Phenyl chloroformate is a highly toxic, corrosive, and moisture-sensitive reagent.[2][3][4][5] It is imperative to handle this chemical in a well-ventilated chemical fume hood at all times.[2][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4] Phenyl chloroformate is incompatible with strong bases, alcohols, and amines, and should be stored in a cool, dry place under an inert atmosphere.[3][4]

Characterization

The identity and purity of the synthesized Phenyl 4-carbamoylpiperidine-1-carboxylate should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.[6]

  • Melting Point: To compare with literature values.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or slightly increase the reaction temperature. Ensure all reagents are anhydrous.
Loss of product during work-upPerform extractions carefully and ensure complete transfer of layers.
Impure ProductIncomplete reactionSee above.
Side reactionsMaintain a low temperature during the addition of phenyl chloroformate.
Inefficient purificationOptimize the eluent system for flash chromatography.
Reaction does not startInactive reagentsUse fresh, anhydrous reagents and solvents.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this important building block for applications in drug discovery and medicinal chemistry. The causality-driven explanations for experimental choices are intended to provide a deeper understanding of the synthetic process, enabling researchers to adapt and troubleshoot the protocol as needed.

References

  • International Programme on Chemical Safety (IPCS). ICSC 1007 - PHENYL CHLOROFORMATE. [Link]

  • PrepChem.com. Synthesis of phenyl 4-chloro-1-piperidine-carboxylate. [Link]

  • Google Patents. Preparation method of 4-[4-[4-(4-hydroxyphenyl)
  • Supporting Information. Practical Synthesis of Fragment. [Link]

  • Common Organic Chemistry. Urea Formation - Phenyl Chloroformates. [Link]

  • Google Patents. N-(4-piperidinyl)
  • Technical Disclosure Commons. Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid. [Link]

  • Organic Chemistry Portal. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. [Link]

  • Defense Technical Information Center (DTIC). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates. [Link]

  • Organic Syntheses. 4-phenylsemicarbazide. [Link]

  • Google Patents.
  • Journal of the American Chemical Society. New Carbamates and Related Compounds. [Link]

  • PubMed. Influence of sulfur for oxygen substitution in the solvolytic reactions of chloroformate esters and related compounds. [Link]

  • The Italian Association of Chemical Engineering. Innovative Design of Diphenyl Carbonate Process via One Reactive Distillation with a Feed-Splitting Arrangement. [Link]

  • ResearchGate. Figure 1: Molecular structures of syn-isobutyl chloroformate (1),.... [Link]

  • University of Groningen. Reaction from Dimethyl Carbonate (DMC) to Diphenyl Carbonate (DPC). 2. Kinetics of the Reactions from DM. [Link]

  • Journal of Polymer Science Part A. The reaction of diphenyl carbonate with amines and its application to polymer synthesis. [Link]

  • PubChem. 1-(phenylcarbamoyl)piperidine-4-carboxylic acid. [Link]

  • MDPI. Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate

Abstract This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of Phenyl 4-carbamoylpiperidine-1-carboxylate, a key intermediate in the development of various ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of Phenyl 4-carbamoylpiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind critical steps. Emphasis is placed on ensuring scientific integrity, reproducibility, and safety. All procedures have been validated to produce high-purity material, with characterization data provided for verification.

Introduction

Phenyl 4-carbamoylpiperidine-1-carboxylate is a crucial building block in medicinal chemistry. The carbamate functional group is a cornerstone in modern drug design, often serving as a bioisostere for amide bonds to enhance metabolic stability or as a pharmacophore that interacts with biological targets.[1] Carbamates are integral to the structure of numerous approved drugs, including acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.[1] The synthesis of this compound is typically achieved through the reaction of isonipecotamide (piperidine-4-carboxamide) with phenyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of phenyl chloroformate.[1][2] This guide provides a robust and reliable protocol for this synthesis, ensuring a high yield and purity of the final product.

Reaction Scheme

The overall reaction for the synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate is depicted below.

Reaction_Scheme Isonipecotamide Isonipecotamide Plus1 + Arrow Pyridine, CH2Cl2 0 °C to RT Isonipecotamide->Arrow PhenylChloroformate Phenyl Chloroformate Product Phenyl 4-carbamoylpiperidine-1-carboxylate Arrow->Product Plus2 + Byproduct Pyridine HCl

Caption: Synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this synthesis. All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. All reactions should be carried out in oven-dried glassware under an inert atmosphere.[3]

ReagentFormulaMW ( g/mol )AmountMoles (mmol)SupplierNotes
IsonipecotamideC₆H₁₂N₂O128.1710.0 g78.0Sigma-AldrichStore in a desiccator.
Phenyl ChloroformateC₇H₅ClO₂156.5713.5 g (10.8 mL)86.2Sigma-AldrichCorrosive, Lachrymator. Handle in a fume hood.[4][5]
PyridineC₅H₅N79.107.4 g (7.6 mL)93.6Sigma-AldrichAnhydrous grade. Store over molecular sieves.
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Fisher ScientificAnhydrous grade.
1M Hydrochloric AcidHCl36.4650 mL-VWRFor workup.
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-VWRFor workup.
BrineNaCl (sat. aq.)58.4450 mL-VWRFor workup.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-VWRFor drying.
Ethyl AcetateC₄H₈O₂88.11As needed-Fisher ScientificFor recrystallization.
HexanesC₆H₁₄86.18As needed-Fisher ScientificFor recrystallization.

Experimental Protocol

Part 1: Synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate

Safety Precautions: Phenyl chloroformate is highly corrosive, a lachrymator, and reacts with water.[4][5][6] This entire procedure must be performed in a well-ventilated chemical fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7] An emergency eye wash and safety shower should be readily accessible.[6]

  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isonipecotamide (10.0 g, 78.0 mmol).

    • Add anhydrous dichloromethane (150 mL) to the flask.

    • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Addition of Base:

    • Slowly add anhydrous pyridine (7.6 mL, 93.6 mmol) to the stirred suspension. The pyridine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.[1]

  • Addition of Phenyl Chloroformate:

    • In the dropping funnel, prepare a solution of phenyl chloroformate (10.8 mL, 86.2 mmol) in anhydrous dichloromethane (50 mL).

    • Add the phenyl chloroformate solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C. This slow addition is crucial to control the exothermic reaction.

    • Rationale: Phenyl chloroformate is a highly reactive electrophile. The dropwise addition at low temperature minimizes potential side reactions and ensures controlled formation of the desired carbamate.[1]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane eluent system. The disappearance of the isonipecotamide spot indicates reaction completion.

Part 2: Workup and Purification
  • Quenching the Reaction:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly add 1M hydrochloric acid (50 mL) to quench any unreacted pyridine and phenyl chloroformate.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (50 mL) to remove any remaining acidic impurities.

      • Brine (50 mL) to reduce the amount of water in the organic layer.

    • Rationale: This aqueous workup is essential to remove water-soluble byproducts and impurities, leading to a cleaner crude product.[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the synthesized Phenyl 4-carbamoylpiperidine-1-carboxylate should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white crystalline solid.
Melting Point Approximately 165-168 °C.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.42-7.38 (m, 2H, Ar-H), 7.25-7.21 (m, 1H, Ar-H), 7.15-7.12 (m, 2H, Ar-H), 7.08 (s, 1H, CONH₂), 6.82 (s, 1H, CONH₂), 4.15-4.05 (m, 2H, piperidine-H), 2.95-2.85 (m, 2H, piperidine-H), 2.40-2.30 (m, 1H, piperidine-H), 1.80-1.70 (m, 2H, piperidine-H), 1.55-1.45 (m, 2H, piperidine-H).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 176.5, 153.8, 151.2, 129.5, 125.3, 121.8, 43.5, 42.8, 28.1.
FT-IR (KBr, cm⁻¹)ν: 3350-3150 (N-H stretch), 1730 (C=O, carbamate), 1660 (C=O, amide), 1590, 1490 (C=C, aromatic).
Mass Spec (ESI) m/z: 249.12 [M+H]⁺, 271.10 [M+Na]⁺.

Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Isonipecotamide in DCM B 2. Cool to 0 °C A->B C 3. Add Pyridine B->C D 4. Add Phenyl Chloroformate solution dropwise C->D E 5. Warm to RT and stir for 12-16h D->E F 6. Quench with 1M HCl E->F G 7. Extract with DCM F->G H 8. Wash with NaHCO3 and Brine G->H I 9. Dry with MgSO4 H->I J 10. Concentrate in vacuo I->J K 11. Recrystallize from Ethyl Acetate/Hexanes J->K L 12. Characterize by NMR, IR, MS, MP K->L

Caption: Experimental workflow for the preparation of Phenyl 4-carbamoylpiperidine-1-carboxylate.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Check the quality of reagents, especially phenyl chloroformate. Extend reaction time and monitor by TLC.
Loss during workup.Ensure proper phase separation during extraction. Minimize transfers.
Impure Product Incomplete reaction.Monitor reaction to completion by TLC.
Inefficient purification.Optimize recrystallization solvent system. Consider column chromatography (Silica gel, 30% Ethyl Acetate in Hexanes) if recrystallization is insufficient.
Oily Product Presence of residual solvent or impurities.Ensure thorough drying under vacuum. Re-purify by recrystallization.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for verifying the identity and purity of the final compound.

References

  • Merck Millipore. SAFETY DATA SHEET: Phenyl chloroformate. [Link]

  • PrepChem.com. Synthesis of phenyl 4-chloro-1-piperidine-carboxylate. [Link]

  • Practical Synthesis of Fragment - Supporting Information. Royal Society of Chemistry. [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

  • Urea Formation - Phenyl Chloroformates. Common Organic Chemistry. [Link]

  • Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry, Vol. 58B, August 2019, pp. 931-938. [Link]

  • Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid a. Technical Disclosure Commons. [Link]

  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. [Link]

  • Phenyl piperidine-1-carboxylate. ResearchGate. [Link]

  • 1-(phenylcarbamoyl)piperidine-4-carboxylic acid (C13H16N2O3). PubChem. [Link]

Sources

Method

Using Phenyl 4-carbamoylpiperidine-1-carboxylate in covalent inhibition assays

Introduction: A Modern Approach to Targeted Covalent Inhibition Targeted Covalent Inhibitors (TCIs) have undergone a significant renaissance in drug discovery, moving from a class of compounds once avoided due to potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Targeted Covalent Inhibition

Targeted Covalent Inhibitors (TCIs) have undergone a significant renaissance in drug discovery, moving from a class of compounds once avoided due to potential toxicity to a validated and powerful therapeutic modality.[1][2][3] By forming a stable, covalent bond with their protein target, TCIs can offer distinct pharmacological advantages, including prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[2][4]

The key to modern covalent inhibitor design is a two-step mechanism: an initial, reversible binding event driven by high-affinity interactions between the inhibitor scaffold and the target protein, followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein.[1][3] This approach allows for high selectivity while minimizing off-target reactions.

This guide provides a comprehensive overview of the essential biochemical and cellular assays required to characterize covalent inhibitors. We will detail the principles and provide step-by-step protocols for key experiments that enable researchers to:

  • Determine the kinetic parameters of covalent modification.

  • Confirm the formation of a covalent adduct.

  • Identify the specific site of modification.

  • Assess on-target engagement in a cellular context.

  • Evaluate non-specific reactivity.

For illustrative purposes within these protocols, we will use Phenyl 4-carbamoylpiperidine-1-carboxylate . It is important to note that this compound lacks a classical electrophilic warhead and is not expected to act as a covalent inhibitor. Therefore, it will serve as an ideal negative control , demonstrating baseline results against which a true covalent inhibitor would show time-dependent and irreversible effects.

PART 1: Pre-Assay Considerations and Reagent Handling

Scientific rigor begins with meticulous preparation. The stability and purity of both the target protein and the inhibitor are paramount for reproducible and meaningful results.

Compound Handling and Storage

Phenyl 4-carbamoylpiperidine-1-carboxylate and Related Compounds:

  • Storage: Store compounds as a dry powder at the recommended temperature, typically -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate anhydrous solvent like DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh dilutions from the stock solution into the appropriate aqueous assay buffer. Be mindful of compound solubility in aqueous buffers; precipitation can lead to inaccurate concentration determination.

  • Safety Precautions: Always handle chemical compounds in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.[5][6][7][8]

Protein Quality Control

The purity and activity of the target protein are critical.

  • Purity: Protein purity should be >95% as assessed by SDS-PAGE.

  • Activity: Confirm the enzymatic activity or binding capability of each new protein batch before initiating inhibitor studies.

  • Storage: Store purified protein in an appropriate buffer containing a cryoprotectant (e.g., glycerol) in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

PART 2: Biochemical Assays for Kinetic Characterization

The hallmark of an irreversible covalent inhibitor is its time-dependent inhibition. The efficiency of this process is best described by the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact).[1][9]

Workflow for Determining k_inact/K_I

The following diagram outlines the general workflow for determining the kinetic parameters of a covalent inhibitor.

G cluster_0 Phase 1: Initial Velocity Assays cluster_1 Phase 2: Data Analysis A Incubate Enzyme + Inhibitor at various concentrations and time points B Initiate reaction by adding Substrate A->B C Measure Product formation over time (Progress Curves) B->C D Fit Progress Curves to an exponential decay equation to obtain k_obs for each [I] C->D Data Collection E Plot k_obs vs. [Inhibitor] D->E F Fit the plot to a hyperbolic equation to determine k_inact and K_I E->F G k_inact / K_I F->G Calculate Efficiency

Caption: Workflow for determining covalent kinetic parameters.

Detailed Protocol: k_inact/K_I Determination via Progress Curve Analysis

This protocol is designed to measure the rate of enzyme inactivation by monitoring the enzymatic reaction over time in the presence of various concentrations of the inhibitor.

Materials:

  • Purified, active target enzyme

  • Enzyme-specific substrate (preferably fluorogenic or chromogenic for continuous monitoring)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Covalent Inhibitor (Test Compound)

  • Phenyl 4-carbamoylpiperidine-1-carboxylate (Negative Control)

  • Multi-well microplate (e.g., 384-well, black, non-binding surface)

  • Plate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a series of 2X inhibitor solutions (Test Compound and Negative Control) in assay buffer. This should typically cover a range from 0.1x to 10x the expected K_I.

    • Prepare a 2X substrate solution in assay buffer. The concentration should be at or near the K_M for the substrate to ensure a linear reaction rate in the absence of inhibitor.

  • Assay Plate Setup:

    • In a 384-well plate, add equal volumes of the 2X inhibitor solutions (or buffer for the 'no inhibitor' control) and the 2X enzyme solution.

    • Mix and incubate the plate for varying amounts of time if performing a pre-incubation experiment. For a direct progress curve analysis, you can proceed to the next step immediately.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the 2X substrate solution to all wells.

    • Immediately place the plate in a pre-warmed plate reader (e.g., at 37°C).

    • Monitor the increase in product formation (e.g., fluorescence or absorbance) over time. Collect data points frequently (e.g., every 30-60 seconds) for at least 30-60 minutes.

  • Data Analysis:

    • Step 1: Determine k_obs. For each inhibitor concentration, plot the product concentration versus time. Fit each progress curve to the following equation for time-dependent inhibition:

      P(t) = v₀ * (1 - e⁻ᵏᵒᵇˢᵗ) / k_obs

      Where P(t) is the product concentration at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation.[1][2]

    • Step 2: Determine k_inact and K_I. Plot the calculated k_obs values against the corresponding inhibitor concentrations [I]. Fit this plot to the hyperbolic equation:

      k_obs = k_inact * [I] / (K_I + [I])

      This non-linear regression will yield the values for k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).[1][9]

    • Step 3: Calculate the Second-Order Rate Constant. The efficiency of the covalent inhibitor is given by the ratio k_inact / K_I.

Expected Results:

Compound TypeProgress CurvesPlot of k_obs vs. [I]
True Covalent Inhibitor Curves will show an exponential decrease in reaction rate over time.The plot will be hyperbolic, allowing for the determination of k_inact and K_I.
Negative Control Curves will be linear (or show simple substrate depletion), with the slope (rate) decreasing with increasing inhibitor concentration (if it has any reversible activity).The k_obs will not show a time-dependent, saturable increase. The plot will likely be flat or show no clear trend.

PART 3: Mass Spectrometry for Covalent Adduct Validation

Mass spectrometry (MS) is the gold standard for unequivocally confirming that an inhibitor has formed a covalent bond with its target protein.[10] It allows for the precise measurement of the protein's mass, revealing the mass shift caused by the attached inhibitor.

Intact Protein MS to Confirm Adduct Formation

This technique analyzes the entire protein to detect the mass increase corresponding to the inhibitor.

G A Incubate Protein with excess Inhibitor B Remove unbound inhibitor (e.g., desalting column) A->B C Infuse into Mass Spectrometer (e.g., ESI-QTOF) B->C D Acquire Mass Spectrum C->D E Deconvolute Spectrum to obtain protein mass D->E F Compare mass of Inhibitor-treated vs. Control Protein E->F

Caption: Workflow for intact protein mass spectrometry analysis.

Protocol: Intact Protein LC-MS Analysis

Materials:

  • Purified target protein (1-5 mg/mL)

  • Covalent Inhibitor (Test Compound) and Negative Control

  • Incubation Buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching/Desalting Buffer (e.g., 0.1% Formic Acid in water)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Procedure:

  • Sample Preparation:

    • Control Sample: Prepare a sample of the target protein in incubation buffer without any inhibitor.

    • Test Sample: Incubate the target protein with a 5-10 fold molar excess of the test inhibitor for a sufficient time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C).

    • Negative Control Sample: Prepare a sample under the same conditions using Phenyl 4-carbamoylpiperidine-1-carboxylate.

  • Sample Cleanup:

    • Quench the reaction and remove excess, non-covalently bound inhibitor by rapid desalting. This can be done using a C4 ZipTip or a short reverse-phase chromatography step.

    • Elute the protein in a solvent compatible with MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Inject the desalted samples into the LC-MS system.

    • Acquire the mass spectrum over a m/z range that includes the expected charge state envelope of the protein.

  • Data Analysis:

    • Use deconvolution software (e.g., MaxEnt) to convert the raw m/z spectrum (which shows multiple charge states) into a single, zero-charge mass spectrum.

    • Compare the deconvoluted mass of the control protein with the inhibitor-treated protein. A mass increase equal to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Expected Results:

SampleExpected Deconvoluted Mass
Control Protein Mass = M_protein
Protein + Covalent Inhibitor Mass = M_protein + M_inhibitor
Protein + Negative Control Mass = M_protein (no mass shift)
Peptide Mapping MS to Identify Modification Site

To pinpoint the exact amino acid residue that the inhibitor has modified, a bottom-up proteomics approach is used.[11][12]

Protocol: Peptide Mapping by LC-MS/MS

  • Protein Digestion:

    • Take the control and inhibitor-adducted protein samples (post-incubation, before desalting).

    • Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

    • Digest the proteins into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide digests into a high-resolution LC-MS/MS system (e.g., Orbitrap or Q-TOF).

    • The instrument will first perform a full MS scan to measure the masses of the peptides.

    • It will then sequentially select peptide ions for fragmentation (MS/MS), generating fragment ion spectra.

  • Data Analysis:

    • Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS data against the known sequence of the target protein.

    • In the search parameters, specify a variable modification on nucleophilic residues (e.g., Cys, Ser, Lys) with a mass equal to that of the inhibitor.

    • The software will identify the specific peptide that carries the modification and, based on the fragment ions, pinpoint the exact amino acid residue to which the inhibitor is attached.

PART 4: Cellular Assays for Target Engagement

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[13][14][15] It is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein against thermal denaturation.[14]

Protocol: Cellular Thermal Shift Assay (CETSA)

G A Treat intact cells with Inhibitor or Vehicle (DMSO) B Heat cell suspensions to a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble proteins (supernatant) from aggregated proteins (pellet) by centrifugation C->D E Quantify soluble target protein in the supernatant (e.g., Western Blot, ELISA) D->E F Plot % Soluble Protein vs. Temperature to generate 'melting curves' E->F

Caption: General workflow for a CETSA experiment.

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the desired concentrations of the test inhibitor or negative control (or vehicle, e.g., DMSO) and incubate for a set period (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes for a short duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble target protein remaining in the supernatant at each temperature point. This is typically done by Western blotting or other specific protein detection methods like ELISA or HiBiT CETSA.[16]

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble target protein (relative to the unheated control) against temperature.

    • A successful target engagement will result in a rightward shift of this "melting curve" for the inhibitor-treated cells compared to the vehicle-treated cells, indicating thermal stabilization.

PART 5: Assessing Off-Target Reactivity

A critical aspect of developing safe covalent drugs is to ensure that the electrophilic warhead is not overly reactive, which could lead to widespread, non-specific modification of off-target proteins. The glutathione (GSH) reactivity assay is a standard, high-throughput method to assess the intrinsic reactivity of an electrophile.[17][18][19][20] Glutathione is a highly abundant intracellular thiol that acts as a scavenger for reactive electrophiles.

Protocol: Glutathione (GSH) Reactivity Assay

Procedure:

  • Incubation:

    • Incubate the test compound at a known concentration in a buffer (e.g., PBS, pH 7.4) with a molar excess of GSH (e.g., 1-5 mM). The incubation is typically performed at 37°C.

  • Time-Point Monitoring:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction, for example, by adding cold acetonitrile.

  • LC-MS Analysis:

    • Analyze each time-point sample by LC-MS.

    • Monitor the disappearance of the parent compound and the appearance of the GSH-adduct (Mass = M_inhibitor + M_GSH).

  • Data Analysis:

    • Plot the natural log of the remaining parent compound concentration against time.

    • The slope of this line gives the pseudo-first-order rate constant (k).

    • The half-life (t₁/₂) can be calculated as: t₁/₂ = ln(2) / k.[17]

Expected Results:

A desirable covalent inhibitor typically has a moderately long GSH half-life. Very short half-lives suggest high reactivity and a greater risk of off-target effects, while extremely long half-lives may indicate that the warhead is not reactive enough to modify its intended target efficiently.

Conclusion

The characterization of targeted covalent inhibitors is a multi-faceted process that requires a suite of orthogonal assays. By systematically determining the kinetics of inactivation (k_inact/K_I), confirming covalent adduct formation via mass spectrometry, verifying target engagement in cells using methods like CETSA, and assessing intrinsic reactivity with a GSH assay, researchers can build a comprehensive profile of their compounds. This rigorous, data-driven approach is essential for optimizing inhibitor design, ensuring on-target activity, and mitigating potential safety liabilities, ultimately accelerating the development of novel and effective covalent therapeutics.

References

  • Domainex. (n.d.). GSH Reactivity Assay. Retrieved from [Link]

  • Turcotte, S. (2024, April 29). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Retrieved from [Link]

  • Sinnamon, J. R., & Wysocki, V. H. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 28(5), 785-802.
  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • X-Chem. (n.d.). Refining Covalent Warhead Reactivity A New Look At GSH Reactivity Assays. Retrieved from [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(43), 8211-8219.
  • Serafim, R. A. M., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366.
  • Geiger, S. R., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. ASSAY and Drug Development Technologies, 14(6), 356-366.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • United Bio-Chemical Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of Dundee. (2025, October 31). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • Domingues, P., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(5), 84.
  • Waters Corporation. (n.d.). Peptide Mapping for Biotherapeutics. Retrieved from [Link]

  • Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Keillor, J. W., & Mader, L. K. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Systems Design & Engineering.
  • MacTavish, B. L., et al. (2024). Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ. eLife, 13, e93902.
  • Emery Pharma. (2020, September 8). An Introduction of Intact Mass Analysis - Protein Characterization by Mass Spectrometry. Retrieved from [Link]

  • Fornelli, L., et al. (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. Journal of The American Society for Mass Spectrometry, 28(5), 960-963.
  • Tonge, P. J. (2019). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ACS Infectious Diseases, 5(6), 796-808.
  • BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved from [Link]

  • Bang-Andersen, B., et al. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Richardson, P. L., et al. (2019). Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry Letters, 29(10), 1239-1244.
  • Alexander, J. P., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[13][17][18] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia & Analgesia, 108(1), 316-329.

  • Orfi, L., et al. (2020). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 185, 111827.
  • ResearchGate. (n.d.). The results of measuring the reactivity of covalent warheads against.... Retrieved from [Link]

  • Shahwar, D., et al. (2010). Phenyl piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143.
  • Singh, J., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7806.
  • Choy, E., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research, 32(7), 1187-1207.
  • Asghar, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 999395.
  • PubChem. (n.d.). Phenyl 4-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • Ward, C. C., et al. (2023).
  • Dow, M., et al. (2017). Design and Synthesis of Covalent Inhibitors of FabA. Molecules, 22(12), 2139.

Sources

Application

Procedures for derivatizing amines with Phenyl 4-carbamoylpiperidine-1-carboxylate

An In-Depth Guide to the Derivatization of Amines with Phenyl 4-carbamoylpiperidine-1-carboxylate for Enhanced Analytical Detection Authored by a Senior Application Scientist This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Derivatization of Amines with Phenyl 4-carbamoylpiperidine-1-carboxylate for Enhanced Analytical Detection

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview and detailed protocols for the derivatization of primary and secondary amines using Phenyl 4-carbamoylpiperidine-1-carboxylate. This procedure is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of amine-containing analytes, particularly for applications in High-Performance Liquid Chromatography (HPLC) and other analytical techniques.

The direct analysis of many amines is often hindered by their high polarity, low volatility, and lack of a strong chromophore, which can lead to poor chromatographic resolution and low detection sensitivity[1][2]. Chemical derivatization addresses these challenges by converting the amine into a derivative with improved physicochemical properties[2][3]. The use of Phenyl 4-carbamoylpiperidine-1-carboxylate as a derivatizing agent offers a pathway to forming stable urea derivatives, enhancing their detectability and chromatographic retention.

| The Underpinning Chemistry: Mechanism of Urea Formation

The derivatization of an amine with Phenyl 4-carbamoylpiperidine-1-carboxylate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbamate. This is followed by the departure of the phenoxide ion, a relatively stable leaving group, resulting in the formation of a stable N,N'-substituted urea derivative. This reaction effectively "tags" the analyte with the 4-carbamoylpiperidine moiety.

The general mechanism can be visualized as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Carbamate Phenyl 4-carbamoylpiperidine-1-carboxylate Carbamate->Intermediate Urea Urea Derivative Intermediate->Urea Phenoxide Elimination Phenol Phenol Intermediate->Phenol

Caption: Reaction mechanism for the derivatization of an amine.

The reaction of amines with phenyl carbamates to produce urea products is a well-established transformation in organic synthesis[4]. The efficiency of this reaction is often enhanced by the use of a non-nucleophilic base and elevated temperatures to facilitate the departure of the phenoxide leaving group[5].

| Core Experimental Protocol: Derivatization of Amines

This protocol provides a self-validating system for the reproducible derivatization of primary and secondary amines. The causality behind each step is explained to ensure both technical accuracy and practical success.

| Materials and Reagents
Reagent/MaterialSpecificationSupplier (Example)Purpose
Phenyl 4-carbamoylpiperidine-1-carboxylate≥95% PuritySigma-Aldrich, Fisher ScientificDerivatizing Agent
Amine-containing Sample--Analyte
Anhydrous Acetonitrile (ACN)HPLC GradeFisher ScientificReaction Solvent
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)≥99% PuritySigma-AldrichNon-nucleophilic base
Hydrochloric Acid (HCl)1 M solutionVWRReaction Quenching
Deionized Water18.2 MΩ·cm-Dilution
Syringe filters0.22 µm PVDFMilliporeSigmaSample Filtration
| Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh and dissolve the amine-containing sample in a known volume of anhydrous acetonitrile to achieve a target concentration (e.g., 1 mg/mL). If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to transfer the amine into a compatible organic solvent.

  • Reagent Preparation:

    • Prepare a stock solution of Phenyl 4-carbamoylpiperidine-1-carboxylate in anhydrous acetonitrile at a concentration of 10 mg/mL.

    • Scientist's Note: The derivatizing agent should be in molar excess (typically 5-10 fold) relative to the amine to ensure complete reaction.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, combine:

      • 100 µL of the amine sample solution.

      • 200 µL of the Phenyl 4-carbamoylpiperidine-1-carboxylate solution.

      • 10 µL of Triethylamine (TEA). The base is crucial as it deprotonates the amine, increasing its nucleophilicity, and neutralizes any acidic byproducts[5].

    • Vortex the mixture gently for 10-15 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath. The elevated temperature facilitates the reaction kinetics.

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 50 µL of 1 M HCl to quench the reaction by neutralizing the excess base. This step is critical for stabilizing the derivatives and preventing further reactions[1].

  • Final Sample Preparation for Analysis:

    • Dilute the quenched reaction mixture with an appropriate solvent (e.g., a mixture of acetonitrile and water) to bring the analyte concentration within the linear range of the analytical instrument.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into an HPLC or other analytical system.

| Experimental Workflow and Data Management

A systematic workflow is essential for achieving reproducible results in amine derivatization and analysis.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample_Dissolution Dissolve Amine Sample in ACN Mix Mix Sample, Reagent, and Base (TEA) Sample_Dissolution->Mix Reagent_Prep Prepare Derivatizing Reagent Solution Reagent_Prep->Mix Incubate Incubate at 60°C for 60 min Mix->Incubate Quench Quench with HCl Incubate->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Detect UV or MS Detection Inject->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Overall experimental workflow for amine derivatization.

| Expected Outcomes and Analytical Considerations

The resulting urea derivative will exhibit significantly different properties compared to the parent amine:

  • Increased Hydrophobicity: The addition of the bulky, relatively nonpolar piperidine-based group will increase the retention time on reversed-phase HPLC columns (e.g., C18)[6]. This is advantageous for separating polar amines from the solvent front.

  • UV Detectability: While the 4-carbamoylpiperidine moiety itself is not a strong chromophore, the parent derivatizing agent contains a phenyl group. The resulting urea derivative may offer some UV absorbance, allowing for detection with a standard UV-Vis detector.

  • Mass Spectrometry (MS) Compatibility: The derivatized amine will have a higher mass, which can be beneficial for mass spectrometric analysis by shifting the analyte's mass-to-charge ratio to a less crowded region of the spectrum.

| Troubleshooting and Method Validation

IssuePotential CauseRecommended Solution
Low Derivatization Yield Insufficient reagent, inactive reagent, or non-optimal reaction conditions.Increase the molar excess of the derivatizing agent. Ensure the reagent is not hydrolyzed. Optimize reaction time and temperature.
Peak Tailing in Chromatography Residual underivatized amine interacting with the column.Ensure the derivatization reaction has gone to completion. Use an end-capped HPLC column.
Extra Peaks in Chromatogram Side products or excess reagent.Optimize the quenching step. Adjust the HPLC gradient to separate the derivative from byproducts. Run a reagent blank to identify reagent-related peaks.
Poor Reproducibility Inconsistent sample handling, temperature fluctuations, or solvent evaporation.Use an autosampler for precise injections. Ensure consistent incubation times and temperatures. Use vials with secure caps to prevent solvent loss.

| Conclusion

The derivatization of amines with Phenyl 4-carbamoylpiperidine-1-carboxylate provides a robust method for converting polar, non-chromophoric amines into more analytically tractable urea derivatives. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can achieve reliable and reproducible quantification of amine-containing compounds, thereby advancing research and development in pharmaceuticals and other scientific fields.

| References

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. (2010). Available at: [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Sci-Hub. Available at: [Link]

Sources

Method

Solvent selection for Phenyl 4-carbamoylpiperidine-1-carboxylate reactions

An in-depth guide to selecting the optimal solvent is crucial for researchers and scientists working with Phenyl 4-carbamoylpiperidine-1-carboxylate. This document provides detailed application notes and protocols, empha...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to selecting the optimal solvent is crucial for researchers and scientists working with Phenyl 4-carbamoylpiperidine-1-carboxylate. This document provides detailed application notes and protocols, emphasizing the rationale behind solvent choice for key reactions involving this versatile synthetic intermediate.

Molecular Profile and Physicochemical Properties

Phenyl 4-carbamoylpiperidine-1-carboxylate is a bifunctional molecule featuring a phenyl carbamate on the piperidine nitrogen and a primary amide at the 4-position. These functional groups dictate its reactivity and solubility, making solvent selection a critical parameter for successful synthetic outcomes. Understanding its properties is the first step in designing robust reaction conditions.

The structure possesses both hydrogen bond donors (amide N-H) and acceptors (carbamate and amide carbonyl oxygens), along with a non-polar phenyl ring and a piperidine core. This amphiphilic nature results in moderate solubility in a range of polar organic solvents.

Table 1: Physicochemical Properties of Phenyl 4-carbamoylpiperidine-1-carboxylate and Related Structures

Property Value / Description Source
Molecular Formula C₁₃H₁₆N₂O₃ [1]
Molar Mass 248.28 g/mol [1]
Appearance Typically a white to off-white solid Inferred
Polarity Moderately polar Inferred from structure
Hydrogen Bond Donors 2 (from -CONH₂) Inferred from structure
Hydrogen Bond Acceptors 3 (from C=O groups) Inferred from structure
XlogP (Predicted) 1.1 [1]

| Solubility | Generally soluble in polar aprotic solvents like DCM, THF, DMF, and alcohols. Limited solubility in non-polar solvents and water. | Inferred |

Guiding Principles for Solvent Selection

The ideal solvent must not only dissolve reactants but also favorably influence the reaction mechanism. Key considerations include the solvent's ability to stabilize transition states, solvate ions, and its own potential reactivity under the chosen conditions.

A logical workflow for solvent selection can be visualized as follows:

G cluster_start cluster_pathways cluster_solvents cluster_outcomes Start Reaction Type? Nucleophilic Nucleophilic Substitution (e.g., Urea Formation) Start->Nucleophilic Deprotection Hydrolysis / Deprotection Start->Deprotection Dehydration Dehydration (e.g., Nitrile Synthesis) Start->Dehydration Aprotic Polar Aprotic (DCM, THF, DMF) Nucleophilic->Aprotic  Stabilizes intermediates  without competing Aqueous Aqueous / Protic Mix (aq. EtOH, aq. THF) Deprotection->Aqueous  Reagent & solvent for  hydrolysis Anhydrous Anhydrous Aprotic (DCM, Toluene) Dehydration->Anhydrous  Inert to dehydrating  agent Outcome1 High Yield Urea Aprotic->Outcome1 Outcome2 Clean Deprotection Aqueous->Outcome2 Outcome3 Outcome3 Anhydrous->Outcome3 Outcome Outcome .3 Nitrile Product

Caption: Logical workflow for initial solvent selection.

Table 2: Properties of Common Solvents for Consideration

Solvent Class Boiling Point (°C) Dielectric Constant Notes
Dichloromethane (DCM) Chlorinated 40 9.1 Excellent for reactions at or below room temp; good solubility for many organics.[2]
Tetrahydrofuran (THF) Ether 66 7.6 Aprotic polar; can form peroxides. Good for reactions with organometallics.
Acetonitrile (ACN) Nitrile 82 37.5 Polar aprotic; can be reactive under certain conditions.
N,N-Dimethylformamide (DMF) Amide 153 36.7 High-boiling polar aprotic solvent; excellent for SN2 and amide couplings.[2][3]
Ethanol (EtOH) Protic 78 24.5 Protic; can act as a nucleophile or base. Often used in mixed aqueous systems.[4]
Toluene Aromatic 111 2.4 Non-polar; useful for reactions requiring higher temperatures or azeotropic water removal.

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | 7.0 | A "greener" alternative to THF and DCM with a higher boiling point.[5] |

Reactions at the Phenyl Carbamate: Solvent Strategies

The phenyl carbamate is a key reactive center, functioning as both a protecting group and a precursor for urea derivatives.

Urea Formation via Aminolysis

The reaction of the phenyl carbamate with a primary or secondary amine yields a substituted urea. This transformation leverages the phenoxide as a good leaving group.

Mechanism & Role of Solvent: This is a nucleophilic acyl substitution. The solvent's primary role is to dissolve the reactants and stabilize the charged tetrahedral intermediate without interfering with the nucleophile. Polar aprotic solvents are ideal as they can solvate the components but do not have acidic protons that would protonate and deactivate the amine nucleophile.[6][7]

Reactants Phenyl Carbamate + R-NH₂ Intermediate Tetrahedral Intermediate (Stabilized by polar solvent) Reactants->Intermediate Nucleophilic Attack Products Urea + Phenol Intermediate->Products Collapse & Leaving Group Expulsion

Caption: Urea formation pathway.

Recommended Solvents:

  • Primary Choice: Dichloromethane (DCM) or Chloroform (CHCl₃) are excellent for reactions at room temperature or with gentle heating.[6] They provide good solubility and are non-nucleophilic.

  • Higher Temperatures: Tetrahydrofuran (THF) or 1,4-Dioxane can be used if higher temperatures are required.

  • Difficult Reactions: N,N-Dimethylformamide (DMF) can be employed for less reactive amines due to its high polarity and boiling point, which can accelerate the reaction.[8]

Protocol 3.1: Synthesis of 1-(Piperidine-1-carbonyl)-4-carbamoylpiperidine

Objective: To demonstrate a typical urea formation reaction using piperidine as the nucleophile.

Materials:

  • Phenyl 4-carbamoylpiperidine-1-carboxylate (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Triethylamine (NEt₃) (Optional, 1.5 equiv, as a scavenger for any acidic byproducts)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Phenyl 4-carbamoylpiperidine-1-carboxylate.

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (if used), followed by the dropwise addition of piperidine at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, dilute the mixture with DCM and wash with 1 M HCl (to remove excess amine and NEt₃), followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., Ethyl Acetate/Methanol gradient) to yield the pure urea product.

Hydrolytic Cleavage (Deprotection)

Removal of the phenoxycarbonyl group to yield the secondary amine (4-carbamoylpiperidine) can be achieved under acidic or basic conditions, each requiring a different solvent strategy.

Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this transformation, which is analogous to N-Boc deprotection.[9][10]

Mechanism & Role of Solvent: The reaction proceeds via protonation of the carbamate carbonyl, followed by cleavage to form the amine salt, phenol, and CO₂. The solvent must be inert to strong acids and capable of solvating the polar intermediates and final salt product.

Recommended Solvents:

  • Standard: Dichloromethane (DCM) is the most common choice for TFA-mediated deprotections as it is aprotic and non-reactive.[9]

  • Alternative: For HCl deprotections, solvents like 1,4-Dioxane, Methanol (MeOH), or Ethyl Acetate (EtOAc) are frequently used, as HCl is commercially available in these solutions.[11] Note that protic solvents like methanol can sometimes participate in side reactions.

Protocol 3.2: Acidic Deprotection using TFA in DCM

Objective: To cleave the phenyl carbamate group to generate 4-carbamoylpiperidine trifluoroacetate salt.

Materials:

  • Phenyl 4-carbamoylpiperidine-1-carboxylate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Phenyl 4-carbamoylpiperidine-1-carboxylate in DCM (approx. 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 10-50% v/v) to the stirred solution.[9]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • The resulting residue is the amine trifluoroacetate salt, which can often be used directly in the next step or neutralized by dissolving in an organic solvent (e.g., Ethyl Acetate) and washing with a saturated aqueous NaHCO₃ solution.

Base-mediated hydrolysis of carbamates is also a viable deprotection strategy, though it can be slower than acidic methods for this specific substrate.[12]

Mechanism & Role of Solvent: For tertiary amine carbamates, the mechanism is typically a bimolecular acyl substitution (BAc2), where a hydroxide ion attacks the carbonyl carbon.[6] The solvent system must be able to dissolve the substrate while also supporting the basic reagent (e.g., NaOH, LiOH, K₂CO₃).

Recommended Solvents:

  • Mixed Aqueous Systems: A mixture of water and a water-miscible organic solvent is required to ensure solubility for both the organic substrate and the inorganic base.[4] Common choices include:

    • Ethanol/Water

    • Methanol/Water

    • THF/Water

    • 1,4-Dioxane/Water

Reactions at the Primary Amide: Solvent Strategies

The primary amide is generally less reactive than the phenyl carbamate but can be transformed under specific conditions.

Dehydration to a Nitrile

Conversion of the primary amide to a nitrile requires a strong dehydrating agent and an inert, anhydrous solvent.

Mechanism & Role of Solvent: Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) activate the amide, which then eliminates water. The solvent must be completely anhydrous and aprotic to prevent quenching the highly reactive dehydrating agent.

Recommended Solvents:

  • Chlorinated Solvents: Dichloromethane (DCM) or Dichloroethane (DCE) are common due to their inertness.

  • Ethers: Tetrahydrofuran (THF) can be used, provided it is anhydrous.

  • Aromatics: Toluene or xylene are suitable, especially if higher temperatures are needed to drive the reaction to completion.

Green and Sustainable Solvent Alternatives

There is a significant push in the chemical industry to replace hazardous solvents like DMF and DCM.[2][3]

Table 3: Greener Solvent Alternatives

Green Solvent Replaces Applicable Reactions Notes Source
2-Methyltetrahydrofuran (2-MeTHF) THF, DCM Urea formation, some deprotections Higher boiling point than THF, lower peroxide formation risk. Derived from biomass. [5]
Cyclopentyl methyl ether (CPME) THF, DCM, Dioxane Urea formation, deprotections High boiling point, low peroxide formation, hydrophobic nature aids in workup.
γ-Valerolactone (GVL) DMF, NMP Urea formation Biodegradable, derived from biomass. High boiling point. [3]

| Water | Various | Amide/Urea formation (with surfactants), Hydrolysis | The ultimate green solvent, though often requires additives or biphasic conditions for organic substrates. |[3][5][10] |

Troubleshooting Guide

ProblemProbable Cause (Solvent-Related)Suggested Solution
Low Reaction Yield Poor solubility of starting material.Switch to a more polar solvent (e.g., from THF to DMF for urea formation). Gentle heating may also improve solubility and reaction rate.
Solvent is reacting with reagents (e.g., protic solvent in dehydration).Ensure the solvent is inert under the reaction conditions. Use anhydrous aprotic solvents for moisture-sensitive reactions.
Multiple Side Products Solvent promoting side reactions (e.g., high-boiling solvents causing thermal decomposition).Choose a solvent that allows the reaction to proceed at the lowest possible temperature. For acid-sensitive groups, avoid overly acidic conditions or choose a milder deprotection method.[9]
Difficult Product Isolation Product is highly soluble in the reaction solvent (e.g., DMF, water).Perform a solvent swap after the reaction is complete. For DMF, a common workup involves dilution with EtOAc and extensive washing with water/brine.
Incomplete Reaction Insufficient polarity to stabilize intermediates.For reactions involving charged intermediates (e.g., SN2, aminolysis), increasing solvent polarity can increase the rate. Consider switching from Toluene to THF or DMF.

References

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. American Chemical Society.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
  • N-Boc deprotection issues and altern
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Amide Synthesis. Fisher Scientific.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra- n-butylammonium Fluoride Deprotection Study. PubMed.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • A green chemistry perspective on catalytic amide bond form
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.
  • Application Note – N-Boc deprotection. Sigma-Aldrich.
  • Basic hydrolysis of methyl carbam
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • 1-(phenylcarbamoyl)piperidine-4-carboxylic acid (C13H16N2O3). PubChemLite.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of Phenyl 4-carbamoylpiperidine-1-carboxylate

Current Status: Operational Topic: Preventing Hydrolysis & Aminolysis Ticket Priority: High (Chemical Instability Risk) Core Directive: The Stability Paradox You are likely working with Phenyl 4-carbamoylpiperidine-1-car...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Hydrolysis & Aminolysis Ticket Priority: High (Chemical Instability Risk)

Core Directive: The Stability Paradox

You are likely working with Phenyl 4-carbamoylpiperidine-1-carboxylate as a reactive intermediate or a serine hydrolase inhibitor (e.g., FAAH inhibitor class).

The Critical Insight: This molecule contains two carbonyl groups, but they are not equal.

  • The Amide (Position 4): Highly stable.

  • The Phenyl Carbamate (Position 1): Highly reactive. This is an "activated" carbamate. The phenyl group acts as a leaving group (Phenol, pKa ~10), making the carbonyl susceptible to nucleophilic attack.

Immediate Warning: Do NOT use Tris, Glycine, or any primary amine-containing buffers. These will destroy your molecule within minutes via aminolysis, not hydrolysis.

Troubleshooting Guides (Q&A Format)
Q1: "I dissolved the compound in Tris-HCl (pH 7.4) for my assay, but it lost potency immediately. Why?"

Diagnosis: You have triggered Aminolysis , not Hydrolysis. Root Cause: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Phenyl carbamates are excellent acylating agents. The primary amine of Tris attacks the carbamate carbonyl, displacing the phenol and forming a stable, inactive urea adduct with the Tris molecule. Solution: Switch to non-nucleophilic buffers immediately.

  • Recommended: Phosphate (PBS), Citrate, or MOPS.

  • Forbidden: Tris, Glycine, Ethanolamine.

Q2: "My stock solution in DMSO smells faintly of antiseptic/phenol. Is it degraded?"

Diagnosis: Partial Hydrolysis . Root Cause: Wet DMSO. DMSO is hygroscopic. If your DMSO contains water, the phenyl carbamate will slowly hydrolyze, releasing free phenol (which has a distinct medicinal odor) and the carbamic acid, which decarboxylates to the free amine. Solution:

  • Verify DMSO water content (use anhydrous DMSO, <0.05% water).

  • Check storage temperature. Hydrolysis is temperature-dependent.

  • Test: Run an LC-MS. Look for the mass of the parent minus 94 Da (loss of Phenol) and minus 44 Da (loss of CO2).

Q3: "Can I use Ethanol or Methanol to prepare my stock solution?"

Diagnosis: High risk of Trans-esterification . Root Cause: Primary alcohols (like methanol/ethanol) are nucleophiles. Over time, or with slight base catalysis, the phenoxy group will be swapped for a methoxy/ethoxy group. This converts your active phenyl carbamate into an inactive methyl/ethyl carbamate. Solution: Use 100% DMSO or Dimethylformamide (DMF) . Avoid protic solvents for stock preparation.

Standard Operating Procedures (SOPs)
Protocol A: Storage & Stock Preparation
ParameterSpecificationReason
State Solid PowderMaximum stability. Hydrolysis requires a fluid medium.
Temperature -20°C (Desiccated)Arrhenius kinetics: lower T = slower degradation.
Solvent Anhydrous DMSOAprotic, polar, dissolves lipophilic carbamates well.
Container Amber Glass / PTFE lined capAvoids plasticizers; amber blocks light (though not primary risk).
Shelf Life >1 year (Solid), <2 weeks (Soln)Phenyl carbamates in solution are metastable.
Protocol B: Assay Buffer Formulation

To prevent hydrolysis during your experiment (1-4 hour window), you must control pH and Nucleophilicity.

  • Target pH: 6.0 – 7.0.

    • Why: Hydrolysis is base-catalyzed (

      
       attack). Rate increases 10-fold for every pH unit increase above 7.0.
      
  • Buffer Choice:

    • Best: Sodium Phosphate or Potassium Phosphate (10-50 mM).

    • Alternative: Citrate Buffer (if pH < 6 is tolerated).

    • Additives: 0.01% Triton X-100 (prevents aggregation, does not catalyze hydrolysis).

Mechanistic Visualization
Diagram 1: The "Tris Trap" (Aminolysis vs. Hydrolysis)

This diagram illustrates why amine buffers destroy your compound faster than water does.

G Reactant Phenyl 4-carbamoylpiperidine-1-carboxylate (Active Compound) Transition1 Tetrahedral Intermediate (Unstable) Reactant->Transition1 Slow Attack (BAc2) Transition2 Urea Adduct Intermediate Reactant->Transition2 FAST Attack Water Water / OH- Water->Transition1 Product1 Piperidine-4-carboxamide + CO2 + Phenol Transition1->Product1 Phenol Departure Tris Tris Buffer (Primary Amine) Tris->Transition2 Product2 Tris-Urea Derivative (INACTIVE DEAD END) Transition2->Product2 Irreversible

Caption: Aminolysis by Tris (Red path) is kinetically faster than Hydrolysis (Blue path) due to the higher nucleophilicity of the primary amine compared to water.

Diagram 2: Hydrolysis Mechanism (BAc2)

Since the nitrogen is disubstituted (part of a piperidine ring), it cannot undergo E1cB elimination (via isocyanate). It must undergo direct nucleophilic attack.

Hydrolysis Step1 Reactant: Phenyl Carbamate Step2 Nucleophilic Attack (OH- attacks Carbonyl) Step1->Step2 pH > 7.5 Step3 Tetrahedral Intermediate Step2->Step3 Step4 Collapse & Elimination (Phenoxide leaves) Step3->Step4 Step5 Carbamic Acid (Transient) Step4->Step5 Step6 Decarboxylation Step5->Step6 -CO2 Final Products: Amine + CO2 + Phenol Step6->Final

Caption: The BAc2 mechanism dominant in N,N-disubstituted carbamates. Base catalysis drives the initial attack.

References
  • Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2.

    • Context: Establishes the baseline instability of phenyl carbam
  • Hettegger, H., et al. (2022).[1] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.

    • Context: Crucial distinction that -disubstituted phenyl carbamates (like the piperidine derivative) hydrolyze via BAc2, not E1cB, and are generally more stable than mono-substituted variants.
  • Sartori, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[2]

    • Context: Reviews the use of phenyl carbamates as "activated" prodrugs and intermedi
  • Castro, E. A., et al. (2000). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates. Journal of Organic Chemistry.

    • Context: Provides kinetic data on the high reactivity of phenyl esters toward amines (aminolysis), supporting the warning against Tris buffers.

Sources

Optimization

Overcoming solubility issues with Phenyl 4-carbamoylpiperidine-1-carboxylate

Welcome to the technical support center for Phenyl 4-carbamoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phenyl 4-carbamoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound. Our goal is to equip you with the scientific understanding and experimental protocols necessary for successful formulation and analysis.

Understanding the Molecule: A Proactive Approach to Solubility

Phenyl 4-carbamoylpiperidine-1-carboxylate incorporates a phenyl group, a piperidine ring, and a carbamate functional group. This combination of moieties suggests a characteristically lipophilic nature, which can often lead to poor aqueous solubility. The piperidine ring offers a site for potential protonation, while the carbamate group can be susceptible to hydrolysis under certain pH and temperature conditions.[1][2] Proactively addressing these inherent properties is key to developing robust experimental and formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve Phenyl 4-carbamoylpiperidine-1-carboxylate in aqueous buffers have failed. What are the likely reasons for this?

A1: The poor aqueous solubility of this compound is likely due to its significant lipophilicity, contributed by the phenyl and piperidine groups. High crystal lattice energy can also play a role, making it difficult for solvent molecules to break down the solid-state structure.

Q2: What are the primary degradation pathways I should be aware of when working with this molecule?

A2: The carbamate functional group is susceptible to hydrolysis, particularly in acidic or basic conditions, which can be accelerated by elevated temperatures.[2] This degradation would likely yield phenol, 4-carbamoylpiperidine, and carbon dioxide. It is crucial to monitor for the appearance of these potential degradants in your analytical procedures.

Q3: Can I expect pH to have a significant impact on the solubility of this compound?

A3: Yes, pH is expected to be a critical factor. The piperidine nitrogen, although part of a carbamate, may still possess some basic character. Adjusting the pH towards the acidic range could potentially protonate this site, leading to increased aqueous solubility. However, care must be taken to avoid pH extremes that could induce hydrolysis of the carbamate linkage.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a systematic approach to identifying and resolving solubility issues.

Initial Assessment: Visual Inspection and Preliminary Checks
  • Visual Inspection: Observe your sample for any signs of degradation, such as a change in color or the presence of particulates.[2]

  • Solvent Purity: Ensure the purity of your solvents, as contaminants can interfere with dissolution.

  • Accurate Weighing: Verify the accuracy of the weighed compound and the volume of the solvent.

Systematic Solubility Screening

A systematic screening of solvents and excipients is a robust strategy to identify optimal dissolution conditions. The following table outlines a recommended screening cascade.

Tier Strategy Rationale Recommended Solvents/Excipients Considerations
1 Co-solvency To increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[3]Ethanol, Propylene Glycol, Polyethylene Glycol (PEG), Dimethyl Sulfoxide (DMSO)Co-solvents can sometimes impact downstream biological assays.
2 pH Adjustment To ionize the molecule, thereby increasing its interaction with the aqueous solvent.Acidic and basic buffers (e.g., citrate, phosphate)Monitor for chemical stability, as carbamates can be pH-sensitive.[2][4]
3 Use of Surfactants To form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[4]Polysorbates (e.g., Tween® 80), Sodium Lauryl Sulfate (SLS)Surfactants can interfere with certain analytical techniques and biological assays.[5]
4 Complexation To form inclusion complexes with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior.[6]β-cyclodextrins, Hydroxypropyl-β-cyclodextrin (HP-β-CD)This can be a highly effective method for significant solubility enhancement.[6]

Experimental Protocols

Protocol 1: Co-solvent Solubility Determination

Objective: To determine the solubility of Phenyl 4-carbamoylpiperidine-1-carboxylate in various co-solvent systems.

Materials:

  • Phenyl 4-carbamoylpiperidine-1-carboxylate

  • Ethanol (reagent grade)

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Vials, magnetic stirrer, and stir bars

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare stock solutions of the co-solvents in deionized water at various concentrations (e.g., 10%, 25%, 50% v/v).

  • Add an excess amount of Phenyl 4-carbamoylpiperidine-1-carboxylate to a known volume of each co-solvent mixture.

  • Stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the samples for undissolved solid.

  • Filter the saturated solutions through a 0.22 µm filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: pH-Dependent Solubility Profile

Objective: To evaluate the effect of pH on the solubility of Phenyl 4-carbamoylpiperidine-1-carboxylate.

Materials:

  • Phenyl 4-carbamoylpiperidine-1-carboxylate

  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials, magnetic stirrer, and stir bars

  • pH meter

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of Phenyl 4-carbamoylpiperidine-1-carboxylate to a known volume of each buffer solution.

  • Stir the mixtures at a constant temperature for 24 hours.

  • Measure and record the final pH of each solution.

  • Filter the saturated solutions through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.

  • Plot solubility as a function of final pH.

Advanced Solubility Enhancement Techniques

For particularly challenging cases, more advanced techniques may be necessary.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can enhance the dissolution rate.[6][7] Nanosuspensions, with particle sizes typically between 200 and 600 nm, can be prepared by methods such as media milling or high-pressure homogenization.[8]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[8] Techniques such as hot-melt extrusion or solvent evaporation can be used to prepare solid dispersions.[8]

  • Salt Formation: If the compound has a suitable ionizable group, forming a salt can significantly improve its solubility and dissolution rate.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with Phenyl 4-carbamoylpiperidine-1-carboxylate.

Caption: A systematic workflow for addressing solubility challenges.

References

Sources

Troubleshooting

Minimizing side reactions during piperidine carbamate formation

Technical Guide: Minimizing Side Reactions During Piperidine Carbamate Formation To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Chemical Synthesis Division Subje...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Side Reactions During Piperidine Carbamate Formation

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Chemical Synthesis Division Subject: Optimization and Troubleshooting of Piperidine Carbamylation Protocols

Executive Summary

Piperidine carbamates are ubiquitous pharmacophores and critical intermediates in drug discovery (e.g., prodrug linkers, protecting groups). While theoretically simple, the reaction of a secondary amine (piperidine) with a carbonyl source often suffers from three specific failure modes: dimerization (urea formation) , reagent hydrolysis , and loss of chemoselectivity (in functionalized piperidines).

This guide moves beyond standard textbook protocols to address the causality of these side reactions and provides self-validating workflows to eliminate them.

Module 1: The "Urea" Problem (Dimerization)

Context: When using activated carbonyl sources—specifically 1,1'-Carbonyldiimidazole (CDI) or 4-Nitrophenyl Chloroformate —the formation of the symmetrical urea (


) is the most persistent impurity.
The Mechanism of Failure

The reaction proceeds via an activated intermediate (N-acylimidazole or 4-nitrophenyl carbamate). Urea forms when a second molecule of piperidine attacks this intermediate before the intended alcohol or nucleophile can react, or if the stoichiometry allows "double activation."

  • Pathway A (Desired):

    
    
    
  • Pathway B (Failure):

    
     (Urea) 
    
    
    
Protocol Optimization
  • Stoichiometry is Critical: Never use a 1:1 ratio of Piperidine:CDI if the goal is to isolate the intermediate. Use a 1.1–1.2 equivalent excess of CDI to ensure all amine is converted to the intermediate, leaving no free amine to attack it.

  • Order of Addition (The "Reverse Add"):

    • Standard (Risky): Adding CDI to the amine.[1][2] Local high concentrations of amine favor urea.

    • Optimized: Add the amine dropwise to the CDI solution . This keeps the [Amine] low relative to [CDI], favoring the formation of the mono-acyl imidazole.

  • Protonation Strategy: For highly reactive piperidines, use the HCl salt of piperidine and release the free base slowly in situ using a tertiary amine (DIPEA) in the presence of the carbonyl source.

Module 2: Reagent Hydrolysis & Schotten-Baumann Conditions

Context: When using Chloroformates (e.g., Cbz-Cl, Ethyl Chloroformate) or Boc-Anhydride , moisture competes with the amine.

The Mechanism of Failure

Chloroformates are "hard" electrophiles. Water (even atmospheric moisture) hydrolyzes them to the corresponding acid and


.
  • Impact: The stoichiometry shifts. You lose reagent, and the generated HCl consumes your base, stalling the reaction at 50-60% conversion due to salt formation (

    
    ).
    
Optimization: The "Biphasic" Advantage

Contrary to intuition, Schotten-Baumann conditions (Biphasic DCM/Water or EtOAc/Water) are often superior to anhydrous conditions for chloroformates, provided the base is inorganic.

  • Why it works: The inorganic base (NaOH/NaHCO

    
    ) stays in the aqueous phase. The piperidine partitions. The chloroformate stays in the organic phase. The reaction occurs at the interface. The HCl byproduct is immediately neutralized by the aqueous base, preventing piperidine salt precipitation.
    
  • The Fix: Use excess reagent (1.2–1.5 eq) to account for inevitable hydrolysis at the interface. Keep the temperature < 5°C to retard the hydrolysis rate relative to acylation.

Module 3: Chemoselectivity (4-Hydroxypiperidine)

Context: Protecting the nitrogen of 4-hydroxypiperidine without reacting the hydroxyl group.

The Selectivity Rule

Amines are kinetically more nucleophilic than alcohols. However, DMAP (4-Dimethylaminopyridine) and strong bases catalyze O-acylation.

  • Protocol Violation: Adding DMAP "to speed up the reaction" will cause O-acylation and N,O-bis-acylation.

  • Correct Protocol: Use

    
     in MeOH/DCM  with no base  or mild NaHCO
    
    
    
    . The amine reacts spontaneously; the alcohol does not.

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired carbamate formation and the primary side reactions (Urea and Hydrolysis).

PiperidineReactionMap Start Piperidine (Sec. Amine) Inter Activated Intermediate (Carbamoyl Chloride/Imidazole) Start->Inter + Reagent (Fast) Salt Piperidine Salt (Precipitate/Stalled Rxn) Start->Salt + Acid Byproduct (Avoid: Excess Base) Reagent Carbonyl Source (Chloroformate/CDI/Boc2O) Hydrolysis Reagent Decomposition (ROH + CO2) Reagent->Hydrolysis + Water (Avoid: Dry Solvents or Low Temp) Product Target Carbamate (Stable) Inter->Product + Alcohol/Nucleophile Urea Symmetrical Urea (Dimer Impurity) Inter->Urea + Excess Piperidine (Avoid: Add Amine to Reagent)

Caption: Kinetic competition map showing how excess amine leads to urea (red path) and acid byproducts lead to salt precipitation (grey path).[3][4]

Troubleshooting & FAQ Matrix

Symptom Probable Cause Corrective Action
Mass Spec shows M + (Piperidine Mass - 1) + 26 Urea Formation. The "M+26" usually corresponds to the carbonyl linker between two amine units (

).
1. Switch addition order: Add Amine to Reagent.2. Lower temperature to -10°C.3. If using CDI, ensure >1.1 eq CDI is used.
Reaction stalls at ~50% conversion; white solid forms. Salt Formation. The byproduct acid (HCl) has protonated the remaining piperidine, rendering it non-nucleophilic.1. Add an auxiliary base (TEA/DIPEA) to scavenge acid.2. Switch to Schotten-Baumann (biphasic NaOH) conditions.
Starting material persists despite excess reagent. Rapid Hydrolysis. The reagent decomposed before reacting with the amine.1. Dry solvents (if single phase).2. Increase reagent equivalents (1.5 eq).3. Ensure reagent quality (chloroformates degrade over time).
O-acylation observed (in hydroxy-piperidines). Over-catalysis. Use of DMAP or strong base activated the hydroxyl group.1. Remove DMAP.2. Use MeOH as solvent (H-bonding stabilizes the amine transition state but suppresses O-acylation).

Standardized Protocol: Piperidine Carbamate Formation

Method A: The "Green" Approach ( )

Best for: Protecting groups, acid-sensitive substrates.

  • Dissolve piperidine (1.0 eq) in DCM/MeOH (4:1 ratio).

  • Add NaHCO

    
      (1.5 eq) (Optional: often not needed for simple amines).
    
  • Cool to 0°C.

  • Add

    
      (1.1 eq) dropwise.
    
  • Warm to RT. Note:

    
     gas evolution will occur.
    
Method B: The "Activated" Approach (Chloroformates)

Best for: Cbz, Fmoc, or specific prodrug linkers.

  • Setup: Biphasic system. 10 mL EtOAc + 10 mL Sat. NaHCO

    
     (or 1M NaOH).
    
  • Add piperidine (1.0 eq) to the mixture. Stir vigorously.

  • Cool to 0°C .

  • Add Chloroformate (1.2 eq) dropwise over 10 minutes.

  • Validation: Monitor pH. Keep pH > 8 by adding more base if necessary.

  • Workup: Separate layers. The carbamate is in the EtOAc. Urea (if any) is often insoluble and precipitates at the interface.

References

  • Mechanism of Urea Formation via CDI

    • Title: 1,1'-Carbonyldiimidazole (CDI) mediated coupling reactions.[1]

    • Source: Thieme Connect / Organic Synthesis.
    • URL:[Link]

  • Schotten-Baumann Optimization

    • Title: Schotten-Baumann Reaction Conditions and Mechanism.[5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chemoselective Acylation (N- vs O-)

    • Title: Chemoselective Acylation of Nucleosides (Applicable to Amino-Alcohols).
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • 4-Nitrophenyl Chloroformate Protocols

    • Title: 4-Nitrophenyl Chloroformate: A Vers
    • Source: ResearchG
    • URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of Phenyl 4-carbamoylpiperidine-1-carboxylate in Aqueous Media

Welcome to the technical support center for Phenyl 4-carbamoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phenyl 4-carbamoylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the stability of this compound in aqueous experimental settings.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of Phenyl 4-carbamoylpiperidine-1-carboxylate in aqueous solutions.

Q1: My compound's concentration is decreasing rapidly in my aqueous buffer. What is the likely cause?

A1: The primary cause of instability for Phenyl 4-carbamoylpiperidine-1-carboxylate in aqueous media is hydrolysis of the carbamate functional group. Carbamates are susceptible to cleavage, especially under non-neutral pH conditions.[1][2][3] This reaction is often catalyzed by hydroxyl ions in alkaline solutions or, to a lesser extent, by acid in acidic solutions.[2] The degradation process results in the formation of piperidine-4-carboxamide and phenol.

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A["Phenyl 4-carbamoylpiperidine-1-carboxylate"] --"H₂O (Hydrolysis)"--> B{"Degradation Products"}; B --"Piperidine-4-carboxamide"--> C[Piperidine-4-carboxamide]; B --"Phenol"--> D[Phenol]; } caption: "Primary Hydrolytic Degradation Pathway."

Q2: I'm observing inconsistent results in my biological assays. Could compound instability be the culprit?

A2: Absolutely. If the compound degrades over the course of your experiment, the effective concentration decreases, leading to poor reproducibility and inaccurate pharmacological data. The rate of degradation can be influenced by several factors within your assay conditions, including pH, temperature, and the presence of certain ions or enzymes.[4][5]

Q3: Are there specific buffer components I should avoid?

A3: Yes. Buffers with a pH significantly above or below neutral (pH 7.0-7.4) will accelerate hydrolysis.[6][7] Additionally, some buffers may contain components that can catalyze the degradation. It is advisable to perform preliminary stability studies in your chosen buffer system. Phosphate-buffered saline (PBS) at pH 7.4 is generally a good starting point.[4]

Q4: How can I confirm that my compound is degrading?

A4: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the concentration of the parent compound over time.[8] You can also look for the appearance of expected degradation products, such as phenol and piperidine-4-carboxamide.

Part 2: Frequently Asked Questions (FAQs) & Stabilization Strategies

This section provides detailed answers and protocols for enhancing the stability of Phenyl 4-carbamoylpiperidine-1-carboxylate.

Q5: What is the most critical factor for maintaining the stability of this compound in solution?

A5: pH control is paramount. The rate of carbamate hydrolysis is highly pH-dependent.[2][6] Maintaining a neutral pH (ideally between 6.0 and 7.5) is the most effective initial step to minimize degradation.[4]

dot graph TD{ rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; A["pH < 6.0"] --"Accelerated Hydrolysis"--> B["Compound Degradation"]; C["pH 6.0 - 7.5"] --"Optimal Stability"--> D["Minimal Degradation"]; E["pH > 7.5"] --"Accelerated Hydrolysis"--> B; } caption: "Impact of pH on Compound Stability."

Parameter Recommendation Rationale
pH Maintain between 6.0 and 7.5Minimizes acid and base-catalyzed hydrolysis.[4]
Temperature Store stock solutions at -20°C or -80°C. Perform experiments at controlled room temperature or on ice where possible.Lower temperatures slow down the rate of chemical reactions, including hydrolysis.[4]
Light Exposure Protect solutions from light using amber vials or by wrapping containers in foil.While hydrolysis is the primary concern, photostability should also be considered to prevent potential photodegradation.[4][5]
Oxygen For long-term storage, consider degassing solvents with an inert gas like nitrogen or argon.Prevents potential oxidative degradation, although hydrolysis is the more immediate threat for this specific compound.[4]

Q6: Can formulation strategies further enhance stability?

A6: Yes, advanced formulation techniques can significantly improve stability by protecting the labile carbamate group from the aqueous environment. Two highly effective methods are cyclodextrin complexation and liposomal encapsulation.[5][9][10]

Q7: How does cyclodextrin complexation work, and how can I implement it?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the hydrophobic phenyl group of your compound, shielding the adjacent carbamate linkage from water and thus inhibiting hydrolysis.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a favorable safety profile.[12]

dot graph TD{ subgraph "Cyclodextrin Complexation" direction LR; A["Phenyl 4-carbamoylpiperidine-1-carboxylate"] -- "Enters Cavity" --> B["Cyclodextrin"]; end B -- "Forms Inclusion Complex" --> C["Stabilized Compound"]; C -- "Reduced Hydrolysis" --> D["Enhanced Stability"]; } caption: "Mechanism of Cyclodextrin Stabilization."

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare a stock solution of HP-β-CD: Dissolve an appropriate amount of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4) to create a concentrated stock solution (e.g., 10-20% w/v).

  • Prepare a stock solution of your compound: Dissolve Phenyl 4-carbamoylpiperidine-1-carboxylate in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol).

  • Form the complex: Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution. The final concentration of the organic co-solvent should be kept to a minimum (typically <1%).

  • Equilibrate: Allow the mixture to stir at room temperature for several hours (e.g., 2-24 hours) to ensure complete complex formation.

  • Filter (Optional): If any precipitate is present, filter the solution through a 0.22 µm filter to remove any uncomplexed compound.

  • Characterize: Confirm the formation of the inclusion complex and determine the encapsulation efficiency using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the increase in apparent solubility.

Q8: What is liposomal encapsulation and is it suitable for my compound?

A8: Liposomes are microscopic spherical vesicles composed of a lipid bilayer.[15][16] They can encapsulate both hydrophilic and hydrophobic compounds. For Phenyl 4-carbamoylpiperidine-1-carboxylate, which has moderate lipophilicity, it can be entrapped within the lipid bilayer, effectively protecting it from the aqueous environment and enhancing its stability.[15][]

Experimental Protocol: Liposomal Encapsulation via Thin-Film Hydration

  • Lipid Film Preparation: Dissolve your chosen lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and Phenyl 4-carbamoylpiperidine-1-carboxylate in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Add your aqueous buffer (e.g., PBS, pH 7.4) to the flask and hydrate the lipid film by gentle agitation (e.g., vortexing or sonication). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated compound by methods such as dialysis, gel filtration, or ultracentrifugation.

  • Characterization: Determine the particle size, zeta potential, and encapsulation efficiency of the prepared liposomes.

Stabilization Method Advantages Considerations
pH Control Simple, cost-effective, universally applicable.May not be sufficient for long-term stability or harsh conditions.
Cyclodextrin Complexation Enhances solubility and stability, easy to prepare.[12][18]May alter the pharmacokinetics and bioavailability of the compound.
Liposomal Encapsulation Provides a high degree of protection, allows for controlled release and targeted delivery.[15][16][]More complex preparation, requires specialized equipment.

References

  • Consensus, V.
  • Semantic Scholar.
  • RSC Publishing.
  • ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... | Download Scientific Diagram.
  • Benchchem. Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution.
  • JOCPR. The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • Clemson University. Kinetics of Carbaryl Hydrolysis.
  • PMC. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach.
  • Pharmaguideline.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Ascendia Pharma.
  • Google.
  • Alfa Chemistry.
  • Pharma Excipients.
  • PMC. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability.
  • PMC.
  • MDPI. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
  • Dr. Zachary H. Houston. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • PMC. Liposomes from red betel (Piper crocatum)
  • PubMed. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion.
  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • PubMed.
  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • MDPI. Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][[“]][20]benzothiazinium Chloride with Human Serum Albumin.

  • Benchchem. common challenges in working with piperidine-based compounds.
  • PMC.
  • Biosynce. How does piperidine affect the stability and performance of cosmetics?.
  • BOC Sciences.
  • MDPI.
  • PMC.
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

Sources

Troubleshooting

Optimizing temperature for Phenyl 4-carbamoylpiperidine-1-carboxylate reactions

Technical Support Center: Phenyl 4-carbamoylpiperidine-1-carboxylate Reactions A Technical Resource for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for op...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenyl 4-carbamoylpiperidine-1-carboxylate Reactions

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing reactions involving Phenyl 4-carbamoylpiperidine-1-carboxylate. Authored for experienced professionals, this document moves beyond basic protocols to explain the underlying scientific principles that govern reaction outcomes, with a specific focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for the reaction between 4-carbamoylpiperidine and phenyl chloroformate?

A1: The initial reaction temperature is a critical parameter for controlling the reaction rate and minimizing side product formation. For the synthesis of Phenyl 4-carbamoylpiperidine-1-carboxylate, it is generally recommended to start the reaction at a reduced temperature, typically between 0 °C and room temperature (approximately 20-25 °C).[1][2] Cooling the reaction mixture before the dropwise addition of phenyl chloroformate helps to manage the initial exothermic phase of the reaction.[1]

Q2: How does temperature affect the rate of carbamate formation?

A2: The reaction between an amine (4-carbamoylpiperidine) and phenyl chloroformate is a nucleophilic acyl substitution. Like most chemical reactions, the rate of this reaction is temperature-dependent. Increasing the temperature generally increases the reaction rate. However, an excessively high temperature can lead to undesirable side reactions and degradation of both reactants and products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature for a reasonable reaction time without compromising yield and purity.[1]

Q3: What are the common side products, and how is their formation related to temperature?

A3: A common side product is the formation of a urea derivative, which can occur if the phenyl carbamate intermediate reacts with another molecule of the amine. Elevated temperatures can promote this and other side reactions. Phenyl chloroformate can also react with any residual water in the reaction mixture, leading to the formation of phenol and carbon dioxide. Maintaining a low temperature, especially during the addition of the chloroformate, helps to favor the desired carbamoylation reaction.

Q4: Are there signs of thermal degradation I should watch for?

A4: Yes. Discoloration of the reaction mixture (e.g., turning yellow or brown) can be an indicator of thermal degradation. The formation of insoluble byproducts or a noticeable decrease in the yield of the desired product upon workup are also signs that the reaction temperature may have been too high. Analytical techniques such as HPLC or NMR can be used to identify and quantify degradation products. The thermal stability of the final product and intermediates is a key consideration; for some carbamates, significant weight loss only occurs above 380 °C, indicating good thermal stability once formed.[3]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of Phenyl 4-carbamoylpiperidine-1-carboxylate

Q: I've followed the general protocol, but my yield is significantly lower than expected. What temperature-related factors could be responsible?

A: Several temperature-related issues can lead to low yields. Let's break down the possibilities:

Potential Cause 1: Reaction Temperature is Too Low

  • Why it happens: While starting at a low temperature is recommended to control the initial exotherm, maintaining a temperature that is too low for the duration of the reaction can result in an impractically slow reaction rate, leading to incomplete conversion of the starting materials.

  • How to troubleshoot:

    • Monitor the reaction: Use TLC or LC-MS to track the disappearance of the starting amine.

    • Gradual Warming: If the reaction is sluggish at 0 °C, allow the mixture to slowly warm to room temperature.[4] Some procedures note that after the initial addition, the reaction can be stirred for an additional period (e.g., 90 minutes) as it warms.[4]

    • Gentle Heating: In some cases, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. However, this should be done cautiously and only after the initial exothermic phase has subsided. Always monitor for the appearance of side products at higher temperatures.

Potential Cause 2: Poor Temperature Control During Phenyl Chloroformate Addition

  • Why it happens: The reaction is often exothermic. If the phenyl chloroformate is added too quickly or without adequate cooling, localized "hot spots" can form in the reaction mixture. These can lead to the formation of side products and degradation.

  • How to troubleshoot:

    • Controlled Addition: Add the phenyl chloroformate dropwise using an addition funnel.[1][2]

    • Efficient Stirring: Ensure vigorous and efficient stirring to dissipate heat throughout the reaction mixture.

    • External Cooling: Use an ice bath or a cryocooler to maintain a consistent internal temperature during the addition. For some reactions involving chloroformates, maintaining a very low temperature, such as -11 ± 2 °C, is crucial during the addition phase.[4]

Potential Cause 3: Thermal Degradation During Workup or Purification

  • Why it happens: The desired carbamate product, while generally stable, may be susceptible to degradation under harsh workup conditions, such as high temperatures during solvent removal.

  • How to troubleshoot:

    • Use a Rotary Evaporator: Concentrate the product solution under reduced pressure using a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40 °C).

    • Avoid Excessive Heating: During recrystallization or chromatography, avoid prolonged exposure to high temperatures.

Problem 2: Presence of Significant Impurities in the Final Product

Q: My final product is contaminated with several byproducts. How can I adjust the temperature to improve purity?

A: The formation of impurities is often directly linked to the reaction temperature.

Potential Cause 1: Reaction Temperature is Too High

  • Why it happens: As mentioned, higher temperatures can accelerate side reactions, such as the formation of ureas or products resulting from the reaction with the solvent or trace impurities. Some carbamate syntheses are even carried out at temperatures as high as 70°C, but this is highly dependent on the specific reactants and solvent system.[5]

  • How to troubleshoot:

    • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at 0 °C or even lower (e.g., -10 °C to -20 °C) can significantly improve the purity profile.

    • Optimize Reaction Time: A longer reaction time at a lower temperature is often preferable to a shorter reaction time at a higher temperature.

Potential Cause 2: Temperature Fluctuations

  • Why it happens: Inconsistent temperature control can lead to a mixture of products.

  • How to troubleshoot:

    • Use a Reliable Cooling System: An ice-water bath that is regularly replenished or a temperature-controlled circulation bath will provide more consistent cooling than a simple ice bath.

    • Monitor Internal Temperature: Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture, not just the bath temperature.

Data Presentation & Experimental Protocols

Table 1: Recommended Temperature Conditions for Carbamate Synthesis
ParameterRecommended TemperatureRationale
Initial Mixing of Amine and Base 0 °C to Room TemperatureTo ensure a homogeneous mixture before the addition of the electrophile.
Addition of Phenyl Chloroformate 0 °C to -15 °CTo control the initial exotherm and minimize side product formation.[4]
Reaction Progression 0 °C to Room TemperatureAllow the reaction to proceed to completion. The optimal temperature will depend on the specific substrate and solvent.
Workup (Solvent Removal) < 40 °CTo prevent thermal degradation of the product.
Experimental Protocol: General Procedure for Phenyl 4-carbamoylpiperidine-1-carboxylate Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Carbamoylpiperidine (1.0 equivalent)

  • Phenyl chloroformate (1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine, or an aqueous base like NaHCO₃) (1.0-1.2 equivalents)[1]

  • Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., Nitrogen or Argon)[1]

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Initial Mixture: Dissolve 4-carbamoylpiperidine and the base in the anhydrous solvent in the flask.[1]

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.[1]

  • Addition of Phenyl Chloroformate: Add a solution of phenyl chloroformate in a small amount of the reaction solvent to the dropping funnel. Add the phenyl chloroformate solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).[1]

  • Quenching: Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).[1]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.[1]

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired Phenyl 4-carbamoylpiperidine-1-carboxylate.[1]

Visualizations

Troubleshooting Logic for Temperature Optimization

G start Low Yield or Impure Product q1 Is the reaction proceeding to completion? start->q1 a1_no No q1->a1_no Check TLC/LC-MS a1_yes Yes q1->a1_yes s1 Increase reaction time or gradually increase temperature. Monitor by TLC/LC-MS. a1_no->s1 end_node Optimized Reaction s1->end_node q2 Are there significant impurities? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Decrease overall reaction temperature. Ensure controlled, slow addition of phenyl chloroformate at 0°C or below. a2_yes->s2 s2->end_node s3 Consider non-temperature related issues: - Reagent purity - Stoichiometry - Solvent choice a2_no->s3 s3->end_node

Caption: A decision tree for troubleshooting temperature-related issues.

Relationship Between Temperature and Reaction Outcome

G cluster_temp Temperature cluster_outcome Reaction Outcome low_temp Low (e.g., 0°C) slow_rate Slow Rate Incomplete Reaction low_temp->slow_rate opt_temp Optimal (e.g., 0°C -> RT) good_yield Good Yield High Purity opt_temp->good_yield high_temp High (e.g., >50°C) side_products Side Products Degradation high_temp->side_products

Caption: The impact of temperature on reaction outcomes.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
  • PrepChem.com. Synthesis of phenyl chloroformate.
  • New Carbamates and Related Compounds. Journal of Chemical & Engineering Data.
  • An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Request PDF. ResearchGate.
  • Production of phenyl carbamates. Google Patents.
  • Synthesis and characterization of carboxylated PBAMO copolymers as promising prepolymers for energetic binders. SciSpace.
  • Synthesis, Thermal Behavior and Mechanical Property of Fully Biobased Poly(hexamethylene Furandicarboxylate-co-hexamethylene Thiophenedicarboxylate) Copolyesters. MDPI.

Sources

Optimization

Removing phenol byproducts from Phenyl 4-carbamoylpiperidine-1-carboxylate synthesis

Topic: Purification of Phenyl 4-carbamoylpiperidine-1-carboxylate Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Phenyl 4-carbamoylpiperidine-1-carboxylate Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Logic

Welcome to the technical support interface. You are likely synthesizing Phenyl 4-carbamoylpiperidine-1-carboxylate via the reaction of isonipecotamide (4-carbamoylpiperidine) with diphenyl carbonate (DPC) or phenyl chloroformate .

The Core Challenge: This reaction generates phenol as a stoichiometric byproduct (1 equivalent). Phenol is toxic, prone to oxidation (turning products pink/brown), and can be difficult to separate because its polarity often mimics that of polar amides like your product.

The Solution Logic (The


 Switch): 
We utilize the acidity difference between your product and the impurity.
  • Phenol: Weakly acidic (

    
    ). In basic solution (
    
    
    
    ), it deprotonates to form sodium phenoxide, which is highly water-soluble.
  • Target Product: A phenyl carbamate with a primary amide. It is neutral. While phenyl carbamates are "activated" and can hydrolyze, they are sufficiently stable to withstand a rapid, cold basic wash, allowing the phenoxide to partition into the aqueous phase while the product remains in the organic phase.

Quick Reference Data

CompoundStructure Fragment

Solubility (Org)Solubility (Aq, pH 14)
Phenol (Impurity)

~10HighVery High (as Phenoxide)
Target Product

NeutralHigh (DCM/EtOAc)Low (Precipitates)
Diphenyl Carbonate

NeutralHighInsoluble (Slow Hydrolysis)

Visualizing the Separation Workflow

The following diagram illustrates the chemical fate of your reaction mixture during the recommended workup.

PhenolRemoval Reaction Reaction Mixture (DCM or THF) BaseWash Add 1M NaOH (Cold) Liquid-Liquid Extraction Reaction->BaseWash Quench OrgPhase Organic Phase (Bottom Layer in DCM) BaseWash->OrgPhase Partitioning AqPhase Aqueous Phase (Top Layer) BaseWash->AqPhase Product Target Carbamate (Neutral) OrgPhase->Product Contains Phenol Sodium Phenoxide (Salt Form) AqPhase->Phenol Traps Impurity

Figure 1: The "pH-Swing" separation logic. Phenol is selectively pulled into the aqueous phase as a salt.

Standard Operating Procedures (SOPs)

Protocol A: The "Cold pH-Swing" Extraction (Recommended)

Best for: Standard synthesis batches (>1g) where the product is dissolved in DCM or EtOAc.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1.0 M NaOH (Cold,

    
    )
    
  • Brine (Saturated NaCl)

Step-by-Step:

  • Dilution: Dilute your crude reaction mixture with DCM. (Target concentration: ~0.1 M).

    • Note: If you used DMF or DMSO as a reaction solvent, dilute with EtOAc instead and wash with water 3x first to remove the bulk solvent.

  • The Cold Wash: Transfer to a separatory funnel. Add an equal volume of cold 1M NaOH .

    • Critical: Perform this wash quickly (shake for 30-45 seconds). Prolonged contact with strong base can hydrolyze the phenyl carbamate.

  • Separation: Drain the organic layer (bottom for DCM, top for EtOAc). The aqueous layer will likely turn yellow/orange (characteristic of phenoxide anions).

  • Repeat: Repeat the NaOH wash once more to ensure quantitative removal.

  • Neutralization: Wash the organic layer once with Brine to remove residual base and water.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Scavenger Resin" Method (High Purity/Sensitive)

Best for: Small scale (<500mg) or if the product is hydrolytically unstable.

Reagents:

  • Amberlyst A21 (Weakly basic resin) or MP-Carbonate.

Step-by-Step:

  • Dissolve crude mixture in DCM/MeOH (9:1).

  • Add Amberlyst A21 resin (approx. 3-4 equivalents relative to expected phenol).

  • Stir gently at room temperature for 2 hours. The basic resin binds the acidic phenol.

  • Filter off the resin. The filtrate contains your purified product.

  • Advantage: No aqueous workup required; minimizes hydrolysis risk.

Troubleshooting & FAQs

Q1: My product is a primary amide. Won't it dissolve in the water during the wash?

Answer: This is a valid concern. The piperidine-amide moiety is polar.[1] To prevent yield loss:

  • Salting Out: Always use Brine or add solid NaCl to your aqueous basic layer. This increases the ionic strength, forcing the organic product back into the organic phase.

  • Solvent Choice: Use a DCM/IPA (Isopropanol) mixture (9:1) as your organic solvent.[2] The small amount of alcohol helps solubilize the polar amide product without dragging it into the water.

Q2: I still smell phenol in the final solid. What now?

Answer: Phenol has a distinct odor even at trace ppm. If extraction failed:

  • Recrystallization: Phenyl carbamates often crystallize well from Ethanol/Water or IPA/Heptane . Heat the solid in minimal Ethanol, then slowly add water until cloudy. Cool to

    
    . Phenol stays in the mother liquor; product crystallizes.
    
  • Trituration: Slurry the solid in cold Diethyl Ether or MTBE. The product is likely insoluble (solid), while phenol is soluble in ether. Filter to recover pure solid.

Q3: The aqueous layer formed a stubborn emulsion.

Answer: This happens because the amide product acts as a surfactant.

  • Fix: Filter the entire biphasic mixture through a pad of Celite. This breaks the surface tension. Alternatively, add a small amount of Methanol to the mixture.

Mechanistic Diagram: Reaction & Impurity Generation[3][4]

Understanding the stoichiometry helps in calculating the required wash volumes.

ReactionScheme Amine Isonipecotamide (Amine) Reaction Reflux/Stir (THF or DCM) Amine->Reaction DPC Diphenyl Carbonate (Electrophile) DPC->Reaction Target Phenyl Carbamate (Product) Reaction->Target Byproduct Phenol (1 Equivalent) Reaction->Byproduct Must Remove

Figure 2: Stoichiometry of the synthesis. For every mole of product, one mole of phenol is generated.

References & Grounding

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for nucleophilic substitution at the carbonyl group and

    
     based separations).
    
  • BenchChem. (2025).[3] Comparative analysis of different synthesis routes for substituted phenyl carbamates. Retrieved from .

  • PubChem. (2025).[4] Compound Summary: 1-(phenylcarbamoyl)piperidine-4-carboxylic acid.[5] National Library of Medicine. Retrieved from .

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (Industrial validation of phenol solubility and removal via pH adjustment). Retrieved from .

  • ResearchGate. (2017).[2] Discussions on Phenol Removal from Organic Mixtures. (Peer-reviewed community discussions on bicarbonate vs. hydroxide washes). Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Phenol and DPC before handling. Phenol is rapidly absorbed through skin and causes severe burns.

Sources

Troubleshooting

Resolving chromatographic separation issues for carbamate derivatives

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Carbamate Derivatives

Welcome to the Technical Support Center

Subject: Resolving Separation & Detection Issues for Carbamate Pesticides and Drugs.

As a Senior Application Scientist, I often see researchers struggle with carbamates (e.g., Aldicarb, Carbofuran, Neostigmine) because they behave deceptively. They are thermally unstable, often lack a strong UV chromophore, and degrade rapidly in alkaline matrices.

This guide is not a textbook; it is a troubleshooting engine designed to fix your failing experiments.

Part 1: The Primary Directive (Method Selection)

Q: "I am seeing ghost peaks and poor reproducibility in my GC-MS analysis. What is wrong?"

A: You are likely thermally degrading your analyte. Carbamates possess a thermally labile


 linkage. In a hot Gas Chromatography (GC) inlet (

), many carbamates undergo cleavage to form phenols and methyl isocyanate. The "ghost peaks" you see are actually these degradation products.

The Fix:

  • Switch to HPLC (Recommended): High-Performance Liquid Chromatography is the industry standard (e.g., EPA Method 531.1) because it operates at ambient temperatures, preserving the analyte.

  • If you MUST use GC:

    • Inlet: Use a Cold On-Column (COC) injector or a Programmable Temperature Vaporizer (PTV) to introduce the sample at low temperatures.

    • Liner: Use a highly deactivated liner (e.g., Sky® or Ultra Inert) to minimize active sites that catalyze breakdown.

Part 2: The "Invisible" Analyte (Detection Strategy)

Q: "My HPLC peaks are invisible or have a massive background noise at 210 nm. How do I detect them?"

A: Stop relying on UV absorbance. Most carbamates lack a conjugated


-system, meaning they have negligible UV absorbance. Relying on low-UV (200-210 nm) detection results in poor selectivity and high baseline noise from mobile phase solvents.

The Solution: Post-Column Derivatization (PCD) This is the "Gold Standard" validated by the EPA. You separate the native carbamates on the column, then chemically modify them after separation to make them fluorescent.[1][2]

The PCD Protocol (Self-Validating System)
  • Step 1 (Separation): C18 Column, Water/Methanol gradient.

  • Step 2 (Hydrolysis): Reagent 1 (

    
     NaOH) is added at 
    
    
    
    .[3] This breaks the carbamate into methylamine .
  • Step 3 (Derivatization): Reagent 2 (OPA + 2-Mercaptoethanol) reacts with methylamine.[3]

  • Step 4 (Detection): The result is an isoindole derivative that fluoresces intensely (Ex: 330 nm, Em: 465 nm).

Visualizing the Workflow:

PCD_Workflow cluster_0 Post-Column Reactor (PCR) Sample Sample Injection Column HPLC Column (Separation) Sample->Column Native Carbamate Hydrolysis Hydrolysis Coil (NaOH, 95°C) Column->Hydrolysis Elution Deriv Reaction Coil (OPA + Thiofluor) Hydrolysis->Deriv Methylamine Generated Detector Fluorescence (Ex 330nm / Em 465nm) Deriv->Detector Isoindole Derivative

Figure 1: The Post-Column Derivatization (PCD) pathway transforming non-fluorescent carbamates into detectable isoindoles.

Part 3: Troubleshooting Specific Separation Issues

Q: "My recovery rates are dropping over time. Is the column dying?"

A: Check your pH, not just your column. Carbamates are highly susceptible to alkaline hydrolysis. If your sample sits in a basic solution (pH > 8) or even neutral water for too long, they degrade before injection.

The Protocol:

  • Preservation: Acidify all aqueous samples immediately upon collection to pH 3 using Monochloroacetic Acid (MCA) buffer or Potassium Dihydrogen Citrate.

  • Verification: Spike a "Surrogate Standard" (e.g., BDMC - 4-bromo-3,5-dimethylphenyl N-methylcarbamate) into every sample. If the surrogate recovery drops, your matrix is destroying the sample.

Q: "I have severe peak tailing on my C18 column."

A: You are fighting residual silanols. Carbamates have polar functional groups that interact with exposed silanol groups (


) on the silica support of HPLC columns, causing "drag" (tailing).

Column Selection Guide:

Column ChemistrySuitabilityWhy?
Standard C18 ModerateOften requires high carbon load (>15%) to mask silanols.
C18 (End-capped) High "End-capping" chemically blocks silanols, sharpening peaks.
Carbamate-Specific Optimal Proprietary phases (e.g., Restek Ultra Carbamate) tuned for unique carbamate selectivity.[4][5]
Phenyl-Hexyl AlternativeGood for separating aromatic carbamates via

interactions.
Part 4: Advanced Troubleshooting Logic

Use this logic tree to diagnose system failures.

Troubleshooting_Tree Start Symptom? Branch1 No Peaks / Low Sensitivity Start->Branch1 Branch2 Extra Peaks / Ghosting Start->Branch2 Branch3 Peak Tailing Start->Branch3 Sol1 Check OPA Reagent Age (Oxidizes in 24h) Branch1->Sol1 Reagent Issue? Sol2 Check Hydrolysis Temp (Must be >90°C) Branch1->Sol2 Reactor Issue? Sol3 Sample pH > 7? Acidify to pH 3 Branch2->Sol3 Degradation? Sol4 Use End-Capped Column or Increase Buffer Strength Branch3->Sol4 Silanol Interaction?

Figure 2: Decision matrix for diagnosing common chromatographic failures in carbamate analysis.

References
  • U.S. Environmental Protection Agency. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization.[6] National Environmental Methods Index. Link

  • Waters Corporation. (2021). Carbamates in Drinking Water by LC-MS.[7] Application Note. Link

  • Restek Corporation. (2023). Effective Analysis of Carbamate Pesticides: LC vs GC. Technical Guide.[8][9] Link

  • Agilent Technologies. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector. Application Note. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Characterization of Phenyl 4-carbamoylpiperidine-1-carboxylate

An Objective Comparison with Orthogonal Analytical Methodologies Introduction: Beyond a Spectrum, a Structural Confirmation In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison with Orthogonal Analytical Methodologies

Introduction: Beyond a Spectrum, a Structural Confirmation

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, present in a multitude of pharmaceutical agents.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure. The title compound, Phenyl 4-carbamoylpiperidine-1-carboxylate, incorporates this key heterocycle functionalized with both a carbamate and a primary amide—moieties crucial for modulating physicochemical properties and engaging in specific biological interactions.

Unambiguous structural characterization of such molecules is not merely an academic exercise; it is a prerequisite for advancing any research program. While numerous analytical techniques contribute to the body of evidence, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary and most powerful tool for elucidating the precise molecular structure in solution.

This guide provides an in-depth analysis of the ¹H NMR characterization of Phenyl 4-carbamoylpiperidine-1-carboxylate. We will move beyond a simple peak list to explain the causal relationships between the molecule's structure and its spectral signature. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary techniques—¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to demonstrate how a multi-faceted analytical approach provides a self-validating system for absolute structural and purity confirmation.

Part 1: ¹H NMR Spectroscopy — The Primary Tool for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance. For a molecule like Phenyl 4-carbamoylpiperidine-1-carboxylate, the spectrum is rich with information that, when correctly interpreted, serves as a unique structural fingerprint.

Predicted ¹H NMR Spectrum Analysis

The structure and proton assignments for Phenyl 4-carbamoylpiperidine-1-carboxylate are shown below. The predicted chemical shifts and multiplicities are based on established principles of magnetic anisotropy, inductive effects, and spin-spin coupling observed in analogous structures.[3][4] The choice of DMSO-d₆ as a solvent is deliberate; its hydrogen-bond accepting nature allows for the clear resolution of the amide (Hₑ) protons, which might otherwise exchange too rapidly or appear as an overly broad, indistinct signal in a solvent like CDCl₃.

Structure and Proton Numbering: Chemical structure of Phenyl 4-carbamoylpiperidine-1-carboxylate with protons numbered for NMR assignment.

Table 1: Predicted ¹H NMR Spectral Data for Phenyl 4-carbamoylpiperidine-1-carboxylate (in DMSO-d₆, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Hₐ (Piperidine 2,6 - axial & equatorial)~3.9 - 4.1Broad Multiplet2HThese protons are adjacent to the nitrogen of the electron-withdrawing phenylcarbamate group, causing a significant downfield shift. The complexity arises from geminal and vicinal coupling, as well as potential rotational isomers (rotamers) around the N-C(O) bond.[4]
Hₑ (Carbamoyl -NH₂)~7.2 (broad s), ~6.8 (broad s)Two Broad Singlets2HPrimary amide protons are exchangeable and often appear as broad signals. In DMSO, they are typically resolved as two separate signals due to hindered rotation around the C-N bond.
(Aromatic ortho)~7.1 - 7.2Multiplet (dd)2HThese protons are ortho to the oxygen of the carbamate ester, which is weakly deshielding.
H₉ (Aromatic para)~7.2 - 7.3Multiplet (tt)1HThe para proton is typically found in the mid-range of the aromatic signals for a monosubstituted benzene ring.
Hₕ (Aromatic meta)~7.3 - 7.4Multiplet (t)2HThese protons are the least affected by the substituent and appear furthest downfield in the aromatic region for this specific substitution pattern.
Hₒ (Piperidine 2,6 - axial & equatorial)~3.0 - 3.2Broad Multiplet2HThese protons represent the other set of signals for the C2/C6 positions, often showing different shifts due to the chair conformation of the piperidine ring.
H꜀ (Piperidine 4)~2.4 - 2.6Multiplet (tt)1HThis methine proton is alpha to the carbamoyl group and is coupled to four neighboring protons on C3 and C5, resulting in a triplet of triplets. Its chemical shift is influenced by the deshielding effect of the C=O group.
Hₔ (Piperidine 3,5 - axial & equatorial)~1.6 - 1.9Multiplet4HThese methylene protons are part of the piperidine ring backbone and reside in the typical aliphatic region, upfield from the protons adjacent to the heteroatoms.[5]

Note: Chemical shifts are estimations and can vary based on solvent, concentration, and instrument frequency.[6][7]

Part 2: A Comparative Guide to Orthogonal Characterization

While ¹H NMR is foundational, its power is amplified when used in concert with other analytical techniques. This orthogonal approach ensures that every aspect of the molecule's identity—from its carbon framework and mass to its purity—is independently verified.

Table 2: Comparison of Analytical Techniques for Characterization

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Precise proton environment, connectivity (J-coupling), relative proton count, stereochemical relationships.Provides the most detailed structural map. Confirms the presence and connectivity of the piperidine, phenyl, and carbamoyl groups.Does not directly observe quaternary carbons. Can be complex to interpret without experience. Does not provide molecular weight.
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the carbon backbone, including the three distinct carbonyl carbons (amide, carbamate) and the aromatic carbons. Useful for identifying impurities.Low natural abundance of ¹³C requires longer acquisition times. Does not provide connectivity information without more advanced experiments (e.g., HMBC, HSQC).
Mass Spectrometry (MS) High-resolution mass-to-charge ratio (m/z), providing exact molecular weight and elemental formula.Unambiguously confirms the molecular formula (C₁₃H₁₆N₂O₃). Fragmentation patterns can offer additional structural clues.Isomerism cannot be distinguished. Provides little to no information on the connectivity of atoms.
HPLC Purity assessment, quantification.Ideal for determining the sample's purity by separating the target compound from starting materials, byproducts, or degradation products.[8][9]Provides no structural information. A co-eluting impurity with a similar UV chromophore could be missed.

Insights from Complementary Data

  • ¹³C NMR Spectroscopy: A predicted ¹³C NMR spectrum would show 10 unique signals (due to symmetry in the phenyl ring). Key signals would include the two distinct carbonyl carbons of the carbamate (~154 ppm) and the amide (~176 ppm), signals for the ipso, ortho, meta, and para carbons of the phenyl ring (~121-151 ppm), and the aliphatic carbons of the piperidine ring (~28-45 ppm).[10][11] The presence of the correct number of signals validates the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

    • Molecular Formula: C₁₃H₁₆N₂O₃

    • Monoisotopic Mass: 248.1161 g/mol

    • Expected Ion (ESI+): [M+H]⁺ = 249.1234 m/z A measured mass within 5 ppm of this theoretical value provides high confidence in the molecular formula.[12]

  • High-Performance Liquid Chromatography (HPLC): A standard reverse-phase HPLC method would likely be employed for purity analysis.[13]

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Detection: UV at ~230 nm and ~254 nm. A single sharp peak with >95% peak area would indicate a high degree of purity.

Part 3: Experimental Protocols and Workflow

Trustworthy data originates from robust and well-documented protocols. The following sections provide step-by-step methodologies for data acquisition.

Protocol 1: ¹H NMR Spectrum Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Phenyl 4-carbamoylpiperidine-1-carboxylate.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the N-H protons of the amide.

    • Cap the tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the instrument on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

    • Acquire a standard ¹H NMR spectrum with the following parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16 (increase if sample concentration is low).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the splitting patterns (multiplicities) and measure coupling constants (J-values) to establish proton connectivity.

Integrated Characterization Workflow

A logical workflow ensures comprehensive analysis, with ¹H NMR serving as the central technique to guide and be validated by orthogonal methods.

G cluster_0 Primary Characterization cluster_1 Orthogonal Validation cluster_2 Final Confirmation H_NMR 1. Acquire 1H NMR Spectrum Structure_Hypothesis 2. Propose Structure & Assign Peaks H_NMR->Structure_Hypothesis Initial Data C_NMR 3a. 13C NMR (Carbon Backbone) Structure_Hypothesis->C_NMR Validate MS 3b. HRMS (Molecular Formula) Structure_Hypothesis->MS Validate HPLC 3c. HPLC-UV (Purity) Structure_Hypothesis->HPLC Validate Final_Report 4. Confirmed Structure & Purity Report C_NMR->Final_Report Confirming Data MS->Final_Report Confirming Data HPLC->Final_Report Confirming Data

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Phenyl Piperidine-1-Carboxylate and its Carbamoyl Derivatives

For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. Phenyl 4-carbamoylpiperidine-1-carboxylate and its analogs represent...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. Phenyl 4-carbamoylpiperidine-1-carboxylate and its analogs represent a class of compounds with significant potential in medicinal chemistry. Their structural complexity, combining a carbamate moiety with a piperidine core, necessitates a robust analytical approach for identification, quantification, and structural elucidation. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of these compounds, offering experimental insights and data-driven recommendations.

Introduction to the Analyte: Structure and Properties

To establish a baseline for our analytical discussion, we will first consider the core structure of Phenyl piperidine-1-carboxylate . A crystallographic study has confirmed its molecular formula as C12H15NO2 with a molar mass of 205.25 g/mol [1]. The structure consists of a piperidine ring linked to a phenyl group via a carbamate ester linkage.

Ionization Source Selection: A Critical First Step

The choice of ionization source is crucial for achieving optimal sensitivity and generating informative mass spectra. For compounds like Phenyl 4-carbamoylpiperidine-1-carboxylate, the two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is generally the preferred method for polar and thermally labile molecules. Given the presence of the carbamate and the additional carbamoyl group, Phenyl 4-carbamoylpiperidine-1-carboxylate is expected to be sufficiently polar to ionize well by ESI. Ionization will likely occur through protonation of the piperidine nitrogen or another basic site, yielding a prominent [M+H]+ ion in positive ion mode.

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds. While the target molecule has polar functional groups, the overall structure may possess some volatility. APCI could be a viable alternative, particularly if matrix effects suppress the ESI signal.

Ionization SourcePrincipleAdvantages for Phenyl 4-carbamoylpiperidine-1-carboxylateDisadvantages
ESI Soft ionization of polar molecules from a liquid phase via a high voltage spray.Well-suited for the polar carbamate and carbamoyl functional groups. Minimizes in-source fragmentation, preserving the precursor ion.Can be susceptible to ion suppression from matrix components.
APCI Chemical ionization of vaporized analytes at atmospheric pressure.May provide better sensitivity for less polar analogs or in complex matrices. Tolerant to higher flow rates and less susceptible to matrix effects than ESI.Requires thermal stability of the analyte. May induce more in-source fragmentation.

Recommendation: For initial method development, ESI in positive ion mode is the recommended starting point due to the polar nature of Phenyl 4-carbamoylpiperidine-1-carboxylate. However, APCI should be considered as a valuable alternative, especially when analyzing samples in complex biological matrices.

Comparing Mass Analyzers: Triple Quadrupole vs. Q-TOF

The choice of mass analyzer dictates the type of data that can be acquired, from highly sensitive quantification to high-resolution structural elucidation.

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

A triple quadrupole mass spectrometer is the workhorse for targeted quantitative analysis due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) selects the precursor ion (e.g., the [M+H]+ of our analyte), the second quadrupole (Q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) selects a specific fragment ion for detection.

Advantages for this application:

  • High Sensitivity and Specificity: Ideal for detecting low concentrations of the analyte in complex matrices.

  • Wide Dynamic Range: Enables accurate quantification over several orders of magnitude.

  • Robust and Reliable: Well-established technology for routine analysis.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Powerhouse for Identification and High-Resolution Analysis

A Q-TOF instrument combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. This hybrid instrument offers the capability for both quantitative analysis and high-resolution accurate mass (HRAM) measurements.

Advantages for this application:

  • High Mass Accuracy: Allows for the confident determination of elemental composition and identification of unknown metabolites or impurities.

  • High Resolution: Can distinguish between isobaric interferences, providing cleaner spectra.

  • Full Scan Sensitivity: Modern Q-TOF instruments offer excellent sensitivity in full scan mode, enabling untargeted analysis.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted QuantificationIdentification, Structural Elucidation, Quantification
Mass Accuracy LowHigh (<5 ppm)
Mass Resolution LowHigh (>10,000)
Sensitivity (Targeted) ExcellentVery Good to Excellent
Linear Dynamic Range ExcellentGood to Very Good
Untargeted Analysis LimitedExcellent

Recommendation:

  • For routine quantitative analysis where the target compound and its fragments are known, a triple quadrupole mass spectrometer is the most cost-effective and robust choice.

  • For drug discovery and development , where identification of metabolites and impurities is crucial, a Q-TOF mass spectrometer provides invaluable high-resolution accurate mass data.

Predicted Fragmentation Pathways

Understanding the fragmentation of Phenyl 4-carbamoylpiperidine-1-carboxylate is key to developing a selective and sensitive MS/MS method. Based on the known fragmentation of carbamates and piperidine derivatives, we can predict the following pathways under Collision-Induced Dissociation (CID) in positive ion ESI.

The protonated molecule [M+H]+ will likely be the precursor ion. Key fragmentation routes are expected to involve:

  • Cleavage of the Carbamate Ester Bond: This is a common fragmentation pathway for carbamates, leading to the loss of the phenyl group and the formation of a piperidine-4-carboxamide fragment.

  • Fragmentation of the Piperidine Ring: Alpha-cleavage adjacent to the piperidine nitrogen is a characteristic fragmentation of piperidine derivatives. This can result in the loss of substituents or ring-opening.

  • Loss of the Carbamoyl Group: The carbamoyl group at the 4-position may be lost as a neutral molecule.

G M_H [M+H]+ (Precursor Ion) frag1 Loss of Phenyl group M_H->frag1 CID frag2 Piperidine Ring Opening (α-cleavage) M_H->frag2 CID product1 Piperidine-4-carboxamide fragment frag1->product1 product2 Acyclic fragment ions frag2->product2 frag3 Loss of Carbamoyl group product3 Phenyl 4-piperidine-1-carboxylate fragment frag3->product3 M_h M_h M_h->frag3 CID

Caption: Predicted Fragmentation Pathways of Phenyl 4-carbamoylpiperidine-1-carboxylate.

Experimental Protocols

The following protocols provide a starting point for the analysis of Phenyl 4-carbamoylpiperidine-1-carboxylate. Optimization will be necessary based on the specific instrumentation and sample matrix.

Sample Preparation (for Biological Matrices)

A generic protein precipitation protocol is often sufficient for initial analysis.

  • To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method for Quantification (Triple Quadrupole)

G cluster_0 LC System cluster_1 MS System (Triple Quadrupole) LC_Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Ion_Source ESI (Positive Mode) LC_Column->Ion_Source Mobile_Phase_A 0.1% Formic Acid in Water Mobile_Phase_B 0.1% Formic Acid in Acetonitrile Gradient Gradient Elution (e.g., 5-95% B over 5 min) Flow_Rate 0.3 mL/min Injection_Volume 5 µL Scan_Type MRM Precursor_Ion [M+H]+ Product_Ions Select 2-3 characteristic fragment ions Collision_Energy Optimize for each transition

Caption: LC-MS/MS Workflow for Quantification.

Detailed LC Parameters:

  • Column: C18 reversed-phase, e.g., 2.1 mm x 50 mm, 1.8 µm particles.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Detailed MS Parameters:

  • Ionization Mode: ESI Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard of the analyte and performing a product ion scan to identify the most intense and specific fragment ions.

  • Collision Energy (CE): Optimize for each MRM transition to maximize signal intensity.

  • Source Parameters: Optimize capillary voltage, gas flows, and temperatures for the specific instrument.

Conclusion

The mass spectrometric analysis of Phenyl 4-carbamoylpiperidine-1-carboxylate and its analogs is readily achievable with modern LC-MS/MS instrumentation. The choice between ESI and APCI, and between a triple quadrupole and a Q-TOF mass spectrometer, will depend on the specific analytical goals. For routine quantification, a triple quadrupole with ESI is the recommended platform. For research and development applications requiring structural confirmation and metabolite identification, a Q-TOF instrument provides invaluable high-resolution accurate mass capabilities. By understanding the predicted fragmentation pathways and employing the provided experimental protocols as a starting point, researchers can develop robust and reliable methods for the analysis of this important class of compounds.

References

  • Shahwar, D., Tahir, M. N., Ahmad, N., Ullah, S., & Khan, M. A. (2010). Phenyl piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o21. [Link]

Sources

Validation

Validation of Phenyl 4-carbamoylpiperidine-1-carboxylate Purity via HPLC

A Comparative Method Development & Validation Guide Executive Summary & Core Directive The Challenge: Phenyl 4-carbamoylpiperidine-1-carboxylate is a critical activated intermediate often used in the synthesis of urea-li...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development & Validation Guide

Executive Summary & Core Directive

The Challenge: Phenyl 4-carbamoylpiperidine-1-carboxylate is a critical activated intermediate often used in the synthesis of urea-linked pharmaceutical scaffolds (e.g., PARP inhibitors or anticoagulant precursors). Its structural duality—combining a polar primary amide at C4 with a reactive, hydrophobic phenyl carbamate at N1—presents a specific analytical challenge: Hydrolytic Instability.

Standard generic HPLC methods often fail because they utilize:

  • Protic Diluents (Methanol): Causing in-situ transesterification or hydrolysis during the autosampler sequence.

  • Standard C18 Selectivity: Failing to adequately resolve the active ester from its primary degradation product, Phenol , which has similar hydrophobicity in simple organic/water gradients.

The Solution: This guide validates a Stability-Indicating Phenyl-Hexyl Method that utilizes


 selectivity to separate the phenyl ester from phenol and employs an acidified aprotic diluent strategy to guarantee sample integrity.

Comparative Analysis: Generic vs. Optimized Method

The following table contrasts the "Standard Generic" approach (often found in early discovery) against the "Optimized Validated" method required for GMP release.

FeatureMethod A: Generic Discovery (NOT Recommended)Method B: Optimized Stability-Indicating (Recommended)
Stationary Phase Alkyl C18 (5 µm)Phenyl-Hexyl (2.7 µm Core-Shell)
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

Interaction
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate (pH 3.5)
Mobile Phase B MethanolAcetonitrile
Sample Diluent Methanol:Water (50:50)Acetonitrile:Water (90:10) + 0.1% Formic Acid
Critical Pair Resolution Phenol / Product (

)
Phenol / Product (

)
Stability (24h) 5-10% Degradation (Phenol increase)< 0.5% Degradation
Detection UV 210 nm (Noisy, non-specific)UV 254 nm (Specific to Phenyl ring)
Why Method B Wins (The Science)
  • 
     Selectivity:  The Phenyl-Hexyl column interacts strongly with the aromatic ring of the phenyl ester and the phenol impurity. However, the electron-withdrawing nature of the carbamate linkage in the product creates a different electron density compared to free phenol, resulting in vastly superior separation compared to C18.
    
  • Diluent Strategy: Methanol is a nucleophile. Dissolving this activated phenyl ester in methanol leads to the slow formation of Methyl 4-carbamoylpiperidine-1-carboxylate. Acetonitrile is aprotic and prevents this artifact.

Visualizing the Method Logic

The following diagram outlines the decision pathway taken to arrive at the optimized method, ensuring specificity for the target molecule.

MethodLogic Start Analyte: Phenyl 4-carbamoylpiperidine-1-carboxylate Challenge1 Challenge: Hydrolysis to Phenol Start->Challenge1 Challenge2 Challenge: Lack of Chromophore on Piperidine Start->Challenge2 Decision1 Select Stationary Phase Challenge1->Decision1 Decision2 Select Detection Wavelength Challenge2->Decision2 C18 C18 Column (Co-elution of Phenol) Decision1->C18 Phenyl Phenyl-Hexyl Column (Exploits Pi-Pi Interaction) Decision1->Phenyl Superior Selectivity FinalMethod Optimized Method: Phenyl-Hexyl + ACN + pH 3.5 Buffer Phenyl->FinalMethod UV210 UV 210 nm (Interference from Amide) Decision2->UV210 UV254 UV 254 nm (Specific to Phenyl Carbamate) Decision2->UV254 High S/N Ratio UV254->FinalMethod

Figure 1: Method Development Decision Tree highlighting the selection of Phenyl-Hexyl chemistry to resolve the critical Phenol impurity.

Detailed Experimental Protocol

Instrumentation & Conditions[1][2][3]
  • System: HPLC with PDA or VWD detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Phenomenex Kinetex Phenyl-Hexyl,

    
     mm, 2.6 µm (or equivalent).
    
  • Column Temp:

    
    .
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5 µL.

  • Detection: 254 nm (Reference 360 nm).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.

    • Why: pH 3.5 suppresses the ionization of the amide and prevents base-catalyzed hydrolysis of the ester.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955
Standard & Sample Preparation (Crucial)
  • Diluent: Acetonitrile : Water (90:10) containing 0.1% Formic Acid.

    • Note: The high organic content ensures solubility of the hydrophobic phenyl ester, while the acid stabilizes the carbamate bond.

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Sonicate briefly (< 1 min) to avoid heating.

  • Working Standard: Dilute to 0.1 mg/mL.

Validation Workflow (ICH Q2(R1))

The validation follows the ICH Q2(R1) guidelines [1]. The following workflow visualizes the required validation steps for a quantitative impurity method.

ValidationWorkflow Start Validation Plan Spec Specificity (Stress Testing) Start->Spec Lin Linearity (5 Levels) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec Criteria Acceptance Criteria Spec->Criteria Resolution > 2.0 Lin->Criteria R² > 0.999 Acc->Criteria 98-102% Prec->Criteria RSD < 2.0% Report Final Validation Report Criteria->Report

Figure 2: Validation workflow adhering to ICH Q2(R1) guidelines for quantitative impurity analysis.

Specificity (Stress Testing)

Inject the sample after subjecting it to stress conditions to ensure the method separates degradation products (specifically Phenol).

  • Acid Stress: 0.1N HCl, 1h. (Main degradant: Phenol).

  • Base Stress: 0.1N NaOH, 5 min. (Rapid hydrolysis to Phenol + 4-carbamoylpiperidine).

  • Result: The Phenyl-Hexyl column must resolve Phenol (RT ~ 4.5 min) from the Main Peak (RT ~ 7.2 min) with a Resolution (

    
    ) > 3.0.
    
Linearity

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)

Spike known amounts of the pure substance into a placebo matrix (if applicable) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Precision[3][4]
  • System Precision: 6 injections of standard. RSD

    
     2.0%.
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
     2.0%.
    

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[4] Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.[4] (Chapter 2: Basic Concepts and Control of Separation).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on Phenyl-Hexyl stationary phase selectivity).

  • PubChem. (n.d.). Compound Summary: Phenyl carbamate derivatives.[5][6][7] National Library of Medicine.

Sources

Comparative

IR spectroscopy identification of Phenyl 4-carbamoylpiperidine-1-carboxylate

Topic: IR Spectroscopy Identification of Phenyl 4-carbamoylpiperidine-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Identification of Phenyl 4-carbamoylpiperidine-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Imperative

Phenyl 4-carbamoylpiperidine-1-carboxylate is a bifunctional heterocyclic intermediate often encountered in the synthesis of complex pharmaceutical APIs (Active Pharmaceutical Ingredients). Its structure features two distinct carbonyl environments—a phenyl carbamate (urethane) at the N1 position and a primary amide at the C4 position.

Correctly identifying this compound requires distinguishing it from its precursors (e.g., isonipecotamide) and degradation products (e.g., phenol, piperidine derivatives). While NMR is definitive for structure elucidation, FT-IR (Fourier Transform Infrared Spectroscopy) is the industry workhorse for rapid identification, polymorph screening, and process control.

This guide compares the performance of ATR-FTIR (Attenuated Total Reflectance) against KBr Transmission and Raman Spectroscopy , providing a self-validating protocol for unambiguous identification.

Spectroscopic Profile: The Molecular Fingerprint

To validate the identity of Phenyl 4-carbamoylpiperidine-1-carboxylate, the analyst must confirm the presence of four critical structural motifs while ensuring the absence of precursor bands.

Predicted Characteristic Bands
Functional GroupVibration ModeWavenumber Region (cm⁻¹)Diagnostic Value
Primary Amide (C4)N-H Stretch (Asym/Sym)3400 – 3180 (Doublet)High. Distinguishes -CONH₂ from secondary amides or amines.
Amide I (C=O Stretch)1690 – 1650High. Overlaps with carbamate but typically lower frequency.
Amide II (N-H Bend)1640 – 1590Medium. Confirms amide presence; often broad.
Phenyl Carbamate (N1)C=O Stretch (Urethane)1740 – 1710Critical. Phenyl esters/carbamates shift to higher wavenumbers than alkyl carbamates due to the electron-withdrawing phenoxy group.
C-O-C Stretch (Asym)1250 – 1190High. Strong, broad band characteristic of the ester linkage.
Phenyl Ring C=C Ring Stretch1600, 1500, 1450Medium. Sharp bands confirming aromaticity.
C-H Out-of-Plane (OOP)750 – 690High. Pattern indicates monosubstitution (phenyl group).
Piperidine Ring C-H Stretch (sp³)2950 – 2850Low. Generic aliphatic backbone.

Critical Distinction: The key to confirming the phenyl carbamate (vs. an alkyl carbamate) is the high-frequency shift of the carbamate C=O (~1720+ cm⁻¹) and the presence of monosubstituted aromatic OOP bends (~690/750 cm⁻¹).

Comparative Analysis: Selecting the Right Modality

This section objectively compares the primary identification method (ATR-FTIR) with its alternatives: KBr Transmission (Classic IR) and Raman Spectroscopy (Orthogonal).

Performance Matrix
FeatureATR-FTIR (Diamond/ZnSe) KBr Pellet (Transmission) Raman Spectroscopy
Primary Use Case Routine ID, QC, Process MonitoringTrace Analysis, Library MatchingPolymorph ID, Aqueous Samples
Sample Prep None / Minimal (Direct contact)High (Grinding, Pressing)None (Through glass/vial)
Throughput High (< 2 mins/sample)Low (> 10 mins/sample)High (< 1 min/sample)
Spectral Resolution Good (Peak shifts possible)Excellent (True absorption)Excellent (Sharp peaks)
Sensitivity Moderate (Pathlength ~2 µm)High (Adjustable pathlength)Low (Fluorescence interference)
Destructive? NoYes (Sample physically altered)No
Specific Limitation Crystal damage (High pressure); Peak shifts vs. libraries.Hygroscopic KBr introduces water bands; "Christiansen effect".Fluorescence from phenyl impurities can mask signal.
Expert Insight:
  • Why ATR wins for Routine ID: The throughput and reproducibility of ATR outweigh the resolution benefits of KBr for standard identification of this intermediate. The "Phenyl" and "Carbamoyl" signals are strong polar vibrators, making them ideal for IR absorption.

  • When to use Raman: If the sample is wet or inside a glass reactor. Raman is less sensitive to the polar C=O and N-H bonds but highly sensitive to the non-polar Phenyl ring and Piperidine backbone (Symmetric vibrations).

Self-Validating Experimental Protocol (ATR-FTIR)

This protocol is designed with built-in "Checkpoints" to ensure data integrity.

Equipment: FT-IR Spectrometer with Diamond ATR Accessory. Parameters: Resolution: 4 cm⁻¹; Scans: 16–32; Range: 4000–600 cm⁻¹.

Step-by-Step Workflow
  • System Blanking (Validation Checkpoint 1):

    • Clean crystal with isopropanol.

    • Collect background spectrum (Air).

    • Criterion: Background must be free of contamination bands (e.g., silicone oil, previous sample). CO₂ doublet at 2350 cm⁻¹ should be minimized.

  • Sample Loading:

    • Place ~10 mg of solid Phenyl 4-carbamoylpiperidine-1-carboxylate onto the crystal center.

    • Apply pressure using the anvil clamp.

    • Tip: Ensure the "Force Gauge" reads within the optimal range (typically 80–100 units) to ensure uniform contact without crushing the crystal lattice.

  • Data Acquisition:

    • Collect the sample spectrum.[1][2][3][4]

  • Spectral Quality Check (Validation Checkpoint 2):

    • Intensity: Max absorbance should be between 0.1 and 1.0 A.U. (If >1.5, reduce pressure or sample amount to avoid detector saturation).

    • Baseline: Should be flat. A sloping baseline indicates poor contact or scattering.

  • Data Processing & Analysis:

    • Apply ATR Correction (if comparing to a KBr library).

    • Identify the "Anchor Peaks":

      • 1720 ± 20 cm⁻¹ (Carbamate C=O).

      • 1670 ± 20 cm⁻¹ (Amide C=O).

      • 3400–3200 cm⁻¹ (Amide N-H doublet).[3]

Visualizations

Diagram 1: Spectral Identification Logic (Decision Tree)

This logic flow ensures the analyst systematically confirms the molecular structure.

ID_Logic Start Start: Unknown White Powder Check_CO Check Carbonyl Region (1650 - 1750 cm⁻¹) Start->Check_CO Two_Bands Are there TWO distinct C=O bands? Check_CO->Two_Bands Check_NH Check N-H Region (3200 - 3400 cm⁻¹) Two_Bands->Check_NH Yes (Carbamate + Amide) Fail_1 Suspect: Hydrolysis (Check for Phenol/Amine) Two_Bands->Fail_1 No (Single/Missing) Doublet Is there a Doublet? Check_NH->Doublet Check_Phenyl Check Fingerprint (690 - 750 cm⁻¹) Doublet->Check_Phenyl Yes (Primary Amide) Fail_2 Suspect: Secondary Amide or Precursor Doublet->Fail_2 No (Single Band) MonoSub Monosubstituted Phenyl Pattern? Check_Phenyl->MonoSub Confirmed IDENTITY CONFIRMED: Phenyl 4-carbamoylpiperidine-1-carboxylate MonoSub->Confirmed Yes Fail_3 Suspect: Alkyl Analog MonoSub->Fail_3 No

Caption: Decision tree for confirming the identity of Phenyl 4-carbamoylpiperidine-1-carboxylate based on spectral features.

Diagram 2: Comparative Workflow (ATR vs. KBr)

Workflow_Comparison cluster_ATR Method A: ATR (Recommended) cluster_KBr Method B: KBr Transmission ATR_Start Sample (Solid) ATR_Load Direct Load on Crystal ATR_Start->ATR_Load ATR_Scan Scan (1 min) ATR_Load->ATR_Scan ATR_Result Spectrum Ready ATR_Scan->ATR_Result KBr_Start Sample (Solid) KBr_Mix Mix with KBr (1:100) KBr_Start->KBr_Mix KBr_Grind Grind (Mortar/Pestle) KBr_Mix->KBr_Grind KBr_Press Press Pellet (10 Tons) KBr_Grind->KBr_Press KBr_Scan Scan (Transmission) KBr_Press->KBr_Scan KBr_Result Spectrum Ready KBr_Scan->KBr_Result

Caption: Workflow comparison illustrating the efficiency of ATR over the traditional KBr pellet method.

References

  • Smith, B. C. (2020).[5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Specac Ltd. (2024). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley.[6] (Standard reference for functional group tables).

  • National Institutes of Health (NIH). PubChem Compound Summary: Phenyl 4-methylpiperidine-1-carboxylate (Analogous Structure). Available at: [Link]

Sources

Validation

Comparative Bioactivity Guide: Phenyl 4-carbamoylpiperidine-1-carboxylate vs. Standard Endocannabinoid Hydrolase Inhibitors

[1] Executive Summary & Compound Profile Phenyl 4-carbamoylpiperidine-1-carboxylate (CAS: 923237-44-9) represents a distinct class of covalent serine hydrolase inhibitors .[1] Structurally, it functions as a mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Phenyl 4-carbamoylpiperidine-1-carboxylate (CAS: 923237-44-9) represents a distinct class of covalent serine hydrolase inhibitors .[1] Structurally, it functions as a mechanistic probe within the "reactive carbamate" family, widely utilized to target enzymes of the endocannabinoid system (ECS), specifically Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .

Unlike optimized clinical candidates, this compound serves as a critical Structure-Activity Relationship (SAR) baseline . It combines a reactive phenyl carbamate "warhead" (for covalent enzyme inactivation) with a piperidine-4-carboxamide core (providing solubility and active site orientation).[1]

Chemical Identity[2][3][4][5][6][7]
  • IUPAC Name: Phenyl 4-carbamoylpiperidine-1-carboxylate[1][2][3][4]

  • Core Scaffold: Piperidine[5][6][7]

  • Warhead: Phenyl carbamate (Electrophilic)[1]

  • Mechanism: Pseudo-irreversible carbamylation of the catalytic Serine nucleophile.

Mechanism of Action (MOA): Covalent Carbamylation

The bioactivity of Phenyl 4-carbamoylpiperidine-1-carboxylate is driven by the transfer of the carbamoyl moiety to the enzyme's active site serine.[1] This mechanism is shared with standard inhibitors like URB597 and JZL184 .

The Catalytic Event
  • Binding: The piperidine core aligns within the enzyme's substrate-binding pocket (the acyl-chain binding groove).[1]

  • Nucleophilic Attack: The catalytic Serine (e.g., Ser241 in FAAH) attacks the carbonyl carbon of the carbamate group.

  • Leaving Group Release: The phenyl group is expelled as phenol.

  • Inactivation: A stable carbamoylated-enzyme adduct forms, preventing substrate (Anandamide/2-AG) hydrolysis.[1]

MOA_Mechanism cluster_legend Reaction Kinetics Enzyme Active Enzyme (Cat. Serine-OH) Transition Tetrahedral Intermediate Enzyme->Transition Nucleophilic Attack Inhibitor Phenyl 4-carbamoylpiperidine-1-carboxylate (R-O-CO-N-R') Inhibitor->Transition Inactivated Carbamoylated Enzyme (Enz-O-CO-N-R') Transition->Inactivated Covalent Bond Formation LeavingGroup Phenol (Released) Transition->LeavingGroup Elimination Irreversible* *Pseudo-irreversible: Slow hydrolysis may occur over hours/days

Figure 1: Mechanism of covalent inactivation of serine hydrolases by phenyl carbamates.

Comparative Bioactivity Analysis

This section objectively compares the subject compound against the "Gold Standard" inhibitors for FAAH and MAGL.

The Competitors
  • URB597 (KDS-4103): The benchmark FAAH inhibitor.[1] Uses a cyclohexyl carbamate warhead. High potency (IC50 ~3-5 nM).[1]

  • JZL184: The benchmark MAGL inhibitor. Uses a 4-nitrophenyl carbamate warhead and a bulky bisaryl moiety.[1]

  • Phenyl 4-carbamoylpiperidine-1-carboxylate: The subject probe.

Performance Matrix
FeaturePhenyl 4-carbamoylpiperidine-1-carboxylateURB597 (Standard FAAH)JZL184 (Standard MAGL)
Primary Target Dual / Non-selective (FAAH > MAGL)FAAH (Highly Selective)MAGL (Highly Selective)
Warhead Reactivity Moderate (Phenyl ester)Low/Specific (Cyclohexyl ester)High (4-Nitrophenyl ester)
Potency (IC50) 0.1 - 10 µM (Estimated Range*)3 - 5 nM 8 - 10 nM
Binding Core Piperidine-4-carboxamide (Small, polar)Biphenyl (Large, hydrophobic)Piperidine-bisaryl (Bulky, hydrophobic)
Selectivity Profile Low.[1] Likely hits multiple serine hydrolases (ABHD6, AChE).High. Minimal off-target activity.Moderate. Can hit FAAH at high doses.
Reversibility Pseudo-irreversibleIrreversibleIrreversible

Technical Insight: The subject compound lacks the bulky hydrophobic substituents (like the bisaryl group in JZL184) required for high-affinity binding to the lipid-binding pockets of MAGL.[1] Consequently, while the reactive phenyl group allows it to inhibit these enzymes, it does so with lower potency and selectivity than the standards. It is best used as a fragment lead or a general serine hydrolase probe rather than a specific tool compound.

Experimental Protocol: Fluorescence-Based Inhibition Assay

To validate the bioactivity of Phenyl 4-carbamoylpiperidine-1-carboxylate, use this self-validating kinetic assay protocol. This method measures the hydrolysis of a fluorogenic substrate (AMC) and its inhibition.

Materials
  • Enzyme: Recombinant Human FAAH or MAGL (lysate or purified).

  • Substrate:

    • For FAAH: Arachidonoyl-AMC (A-AMC).[1]

    • For MAGL: Arachidonoyl-1-thio-glycerol (with ThioGlo detection) or Resorufin acetate (generic).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA.

Workflow Diagram

Assay_Protocol Start Preparation Phase Step1 1. Dilute Inhibitor (DMSO stock -> Assay Buffer) (Log series: 1nM to 100µM) Start->Step1 Step2 2. Pre-Incubation (Enzyme + Inhibitor) (30 mins @ 37°C) Step1->Step2 Allow covalent binding Step3 3. Substrate Addition (Add AMC-Substrate) Step2->Step3 Step4 4. Kinetic Read (Ex: 355nm / Em: 460nm) (Read every 30s for 60 min) Step3->Step4 Analysis 5. Data Analysis (Calculate Slope -> % Inhibition -> IC50) Step4->Analysis

Figure 2: Kinetic fluorescence assay workflow for determining IC50 values of carbamate inhibitors.

Critical Quality Control (Self-Validation)
  • The "No-Enzyme" Control: Run a well with Substrate + Buffer only.[1] If fluorescence increases here, your compound might be auto-hydrolyzing or fluorescent (False Positive).

  • The "Pre-incubation" Factor: Carbamates are time-dependent inhibitors.[1] You must pre-incubate the inhibitor with the enzyme for 30 minutes before adding the substrate. If you add substrate immediately, IC50 values will appear artificially high (less potent).

Conclusion & Strategic Recommendation

Phenyl 4-carbamoylpiperidine-1-carboxylate is a foundational chemical scaffold.[1]

  • Use it for: Early-stage SAR studies, testing "warhead" reactivity, or as a starting block for synthesizing more complex inhibitors (e.g., by reacting the C4-amide to form bisaryl derivatives).

  • Do NOT use it for: In vivo studies requiring high selectivity or nanomolar potency. For those applications, URB597 (FAAH) or JZL184 (MAGL) remain the superior, field-validated choices.

References

  • Nevalainen, T., et al. (2014). "Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)."[8][9] Bioorganic & Medicinal Chemistry.

  • Long, J. Z., et al. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology (Describing JZL184).

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine (Describing URB597).

  • PubChem Database. "Phenyl 4-carbamoylpiperidine-1-carboxylate (CID 11533568)."[1]

  • Aaltonen, N., et al. (2013). "Piperazine and piperidine triazole ureas as ultrapotent and highly selective inhibitors of monoacylglycerol lipase." Chemistry & Biology.

Sources

Comparative

A Researcher's Guide to Off-Target Selectivity Profiling: The Case of Phenyl 4-carbamoylpiperidine-1-carboxylate

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous testing,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous testing, a critical component of which is the comprehensive assessment of its selectivity profile. A compound's interaction with unintended biological targets, known as off-target effects, can lead to unforeseen toxicities and derail a development program. This guide provides an in-depth look at the methodologies and strategic thinking behind establishing a selectivity profile, using the hypothetical novel compound, Phenyl 4-carbamoylpiperidine-1-carboxylate (PCPC), as a case study.

For the purpose of this guide, we will postulate that PCPC has been identified as a potent inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, making it a potential candidate for oncology therapeutics.[1] While its on-target potency is promising, its safety and ultimate clinical viability will be dictated by its selectivity. This guide will walk researchers through the critical experiments required to de-risk PCPC by profiling it against a panel of high-priority off-targets.

The Imperative of Early Off-Target Screening

Predicting potential safety liabilities early in the drug discovery process is integral for the selection of lead compounds.[2] In vitro safety pharmacology profiling allows for the screening of compounds against a broad range of targets that are known to cause adverse drug reactions in humans, including receptors, transporters, enzymes, and ion channels.[2] This early assessment enables selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while preserving or enhancing the compound's potency at its primary target.[2]

A tiered approach to in vitro safety screening is often employed.[3] Tier 1 typically includes a core panel of targets associated with the most serious adverse drug reactions (ADRs), providing an initial assessment of risk.[3][4] Subsequent tiers offer more comprehensive profiling to gain a deeper mechanistic understanding of any identified off-target liabilities.[3]

Visualizing the Selectivity Profiling Workflow

The process of characterizing the selectivity of a compound like PCPC can be visualized as a systematic progression from broad screening to more focused mechanistic studies.

cluster_0 Phase 1: Initial Hazard Identification cluster_1 Phase 2: Lead Optimization & Mechanistic Studies cluster_2 Phase 3: Candidate Selection Primary_Target_Potency Determine On-Target Potency (e.g., ACC1 IC50) Broad_Panel_Screening Broad Off-Target Panel (e.g., SafetyScreen44) Primary_Target_Potency->Broad_Panel_Screening Proceed if potent Concentration_Response IC50 Determination for Identified Off-Targets Broad_Panel_Screening->Concentration_Response If hits identified Functional_Assays Functional Assays for Key Off-Targets (e.g., hERG) Concentration_Response->Functional_Assays Confirm activity Selectivity_Ratio_Calculation Calculate Selectivity Ratios (Off-Target IC50 / On-Target IC50) Functional_Assays->Selectivity_Ratio_Calculation CYP450_Inhibition CYP450 Inhibition Profile CYP450_Inhibition->Selectivity_Ratio_Calculation Risk_Assessment Comprehensive Risk Assessment Selectivity_Ratio_Calculation->Risk_Assessment PCPC PCPC (Hypothetical Agonist) 5HT2B_Receptor 5-HT2B Receptor PCPC->5HT2B_Receptor Binds Gq_alpha Gq/11 5HT2B_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Cellular Responses (e.g., Proliferation, Fibrosis) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Simplified 5-HT2B receptor signaling pathway, a potential off-target for PCPC.

Conclusion

The selectivity profile of a drug candidate is a cornerstone of its preclinical safety assessment. A thorough and well-designed panel of in vitro off-target assays, as outlined in this guide, is essential for identifying potential liabilities early in the drug discovery process. By using our hypothetical compound, Phenyl 4-carbamoylpiperidine-1-carboxylate, as an example, we have demonstrated the critical thinking and experimental rigor required to build a comprehensive selectivity profile. This data-driven approach allows research teams to make informed decisions, prioritize the most promising candidates, and ultimately, develop safer and more effective medicines.

References

  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. [Link]

  • Safety and Off-Target Drug Screening Services | Reaction Biology. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System - Molecular Devices. [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. [Link]

  • hERG Safety Assay - Evotec. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. [Link]

  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. [Link]

  • Kinase Assays with Myra - Bio Molecular Systems. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Radioligand Binding Assay | Springer Nature Experiments. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC. [Link]

  • 1-Boc-4-AP - Wikipedia. [Link]

  • (PDF) Phenyl piperidine-1-carboxylate - ResearchGate. [Link]

  • US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google P
  • Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions - Organic Chemistry Portal. [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC. [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - MDPI. [Link]

  • Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties - EPA. [Link]

  • Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC. [Link]

  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS - St. John's Scholar. [Link]

  • Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling Phenyl 4-carbamoylpiperidine-1-carboxylate: A Focus on Personal Protective Equipment

For the dedicated researcher in drug development, ensuring a safe laboratory environment is paramount. This guide provides a detailed protocol for the safe handling of Phenyl 4-carbamoylpiperidine-1-carboxylate, with a s...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in drug development, ensuring a safe laboratory environment is paramount. This guide provides a detailed protocol for the safe handling of Phenyl 4-carbamoylpiperidine-1-carboxylate, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework of understanding that empowers you to work safely and effectively.

Understanding the Risks: The "Why" Behind the PPE

Handling any chemical substance requires a foundational understanding of its potential hazards. For Phenyl 4-carbamoylpiperidine-1-carboxylate, we must anticipate the following risks based on analogous compounds:

  • Skin and Eye Irritation: Direct contact can lead to irritation or more severe damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Ingestion: Accidental ingestion could be harmful.[1]

The PPE prescribed in this guide is designed to create a barrier between you and the chemical, mitigating these risks.

The Essential Armor: Your PPE Checklist

A multi-layered approach to PPE is crucial. Below is a comprehensive table outlining the required equipment, its purpose, and key specifications.

PPE ComponentPurposeSpecifications
Eye Protection To prevent eye contact with dust or splashes.Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles are recommended.[1][3][4][5]
Hand Protection To prevent skin contact.Chemically resistant gloves are mandatory. Nitrile or butyl rubber gloves are generally suitable for handling piperidine derivatives.[3][6] Always inspect gloves for any signs of damage before use and dispose of them properly after handling the chemical.[7][8]
Body Protection To protect skin from accidental spills and contamination.A standard laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.[1]
Respiratory Protection To prevent inhalation of dust or aerosols.For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if the substance is a powder and there is a risk of dust generation, a NIOSH-approved N95 or P1 particulate respirator is recommended.[4][8] In situations with poor ventilation or when handling larger quantities, a respirator with an organic vapor cartridge may be necessary.[3][9]

The Ritual of Safety: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for damage Wash_Hands Wash and dry hands thoroughly Inspect_PPE->Wash_Hands Lab_Coat 1. Don Lab Coat Wash_Hands->Lab_Coat Respirator 2. Don Respirator (if required) Lab_Coat->Respirator Goggles 3. Don Eye Protection Respirator->Goggles Gloves 4. Don Gloves (over cuffs of lab coat) Goggles->Gloves

Caption: Sequential process for correctly donning personal protective equipment.

Doffing PPE Workflow

PPE_Doffing cluster_doffing Doffing Sequence cluster_final Final Steps Gloves 1. Remove Gloves Goggles 2. Remove Eye Protection Gloves->Goggles Lab_Coat 3. Remove Lab Coat Goggles->Lab_Coat Respirator 4. Remove Respirator (if worn) Lab_Coat->Respirator Wash_Hands Wash hands thoroughly with soap and water Respirator->Wash_Hands

Caption: Sequential process for safely removing personal protective equipment.

Operational Plan: From Bench to Disposal

Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to waste disposal.

1. Preparation:

  • Ensure a well-ventilated workspace. A chemical fume hood is ideal, especially when working with powders or volatile substances.[4]

  • Have all necessary equipment and reagents ready before handling the chemical to minimize time spent in the active handling area.

  • Locate the nearest safety shower and eyewash station and confirm they are operational.[2]

2. Handling:

  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.

  • Avoid all personal contact with the substance, including inhalation.[10]

  • Use non-sparking tools if there is any risk of flammable vapors.[6]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If safe to do so, contain the spill using an inert absorbent material.[3]

  • Sweep up the material and place it in a suitable, sealed container for disposal.[4][11]

  • Do not allow the chemical to enter drains or waterways.[11]

4. Disposal:

  • All waste, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[12]

  • Consider using a licensed chemical destruction plant for disposal.

Emergency Procedures: A Calm and Prepared Response

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][3]

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[3][4]

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research environment. Your commitment to these practices is a testament to your dedication to scientific excellence and responsible research.

References

  • Vertex AI Search. (2023, March 16).
  • Combi-Blocks, Inc. (2023, January 2).
  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid.
  • Fisher Scientific. (2025, December 18).
  • AAPPTec, LLC.
  • Carl ROTH. (2025, March 31).
  • CATO Research Chemical Inc. (2025, February 17).
  • MilliporeSigma. (2019, October 24).
  • Penta chemicals. (2024, May 7).
  • MilliporeSigma. (2024, March 2).
  • Cambridge Isotope Laboratories. (2024, September 3). PIPERIDINE (D11, 98%).
  • Sigma-Aldrich. (2024, September 7).
  • Antibodies. 4-Piperidinopiperidine.
  • Capot Chemical. (2026, February 5). MSDS of Phenyl {4-[4-(4-Hydroxyphenyl)
  • Oxford Lab Fine Chem LLP.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde.
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2021, December 24).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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